molecular formula C12H17BrO B1527662 2-Bromo-4-(tert-butyl)-1-ethoxybenzene CAS No. 1096679-03-6

2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Cat. No.: B1527662
CAS No.: 1096679-03-6
M. Wt: 257.17 g/mol
InChI Key: TZCVYPLADDVMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(tert-butyl)-1-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(tert-butyl)-1-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCVYPLADDVMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727861
Record name 2-Bromo-4-tert-butyl-1-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096679-03-6
Record name 2-Bromo-4-tert-butyl-1-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"2-Bromo-4-(tert-butyl)-1-ethoxybenzene" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene . Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with expert insights into its handling, synthesis, and characterization. As a substituted aromatic ether, this compound serves as a valuable building block in organic synthesis, where its specific substitution pattern offers steric and electronic properties that can be leveraged in the design of complex molecules.

Compound Identification and Core Properties

Precise identification is the cornerstone of reproducible research. The fundamental identifiers and physicochemical properties of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene are summarized below.

PropertyValueSource(s)
IUPAC Name 2-bromo-4-(tert-butyl)-1-ethoxybenzene[1]
CAS Number 1096679-03-6[1][2]
Molecular Formula C₁₂H₁₇BrO[1][2][3]
Molecular Weight 257.17 g/mol [1][4]
Purity Typically ≥95-97%[1][2]
Appearance Data not available (N/A); likely a liquid or low-melting solid[2]
Molecular Structure

The structural arrangement of substituents on the benzene ring dictates the reactivity and physical behavior of the molecule. The ethoxy group is an ortho-, para-director, while the bulky tert-butyl group provides significant steric hindrance. The bromine atom is positioned ortho to the activating ethoxy group, making it a potential site for metal-halogen exchange or cross-coupling reactions.

Caption: 2D structure of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The Globally Harmonized System (GHS) classifications for this compound indicate moderate hazards that require standard laboratory precautions.[2]

  • GHS Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • P261: Avoid breathing vapors, mist, or gas.[2]

    • P280: Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Expert Handling Insights: Given its classification, this compound should be handled exclusively in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory. An emergency eyewash station and safety shower must be readily accessible.

Storage: For long-term stability, the compound should be stored in a tightly sealed container at 4-8°C.[2] While it may be shipped at room temperature, refrigerated storage minimizes potential degradation over time.

Synthetic Protocol: Williamson Ether Synthesis

While specific synthesis literature for this exact molecule is sparse, a robust and field-proven method is the Williamson ether synthesis. This protocol is based on the reaction of the corresponding phenol with an ethylating agent. The choice of a mild base and appropriate solvent is critical to ensure high yield and prevent side reactions.

Reaction Scheme: 2-Bromo-4-(tert-butyl)phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide, forming the desired ether.

Williamson_Ether_Synthesis start Start Materials: 2-Bromo-4-(tert-butyl)phenol Ethyl Iodide Potassium Carbonate (K₂CO₃) Acetone (Solvent) dissolve 1. Dissolve Phenol & K₂CO₃ Add phenol and K₂CO₃ to acetone in a round-bottom flask with a stir bar. start->dissolve add_etI 2. Add Ethylating Agent Add ethyl iodide to the suspension. Rationale: Iodide is an excellent leaving group. dissolve->add_etI reflux 3. Reflux Reaction Heat the mixture to reflux (approx. 56°C). Monitor by TLC until phenol is consumed. add_etI->reflux workup 4. Aqueous Workup Cool, filter solids (KBr, excess K₂CO₃). Partition filtrate between ether and water. reflux->workup extract 5. Extraction & Drying Separate layers. Extract aqueous phase with ether. Combine organic layers, dry over Na₂SO₄. workup->extract purify 6. Purification Concentrate in vacuo. Purify by column chromatography (Silica gel). extract->purify end_product Final Product: 2-Bromo-4-(tert-butyl)-1-ethoxybenzene purify->end_product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-bromo-4-tert-butylphenol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).

    • Causality: Potassium carbonate is a mild, inexpensive base, sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Addition of Reagent: Add ethyl iodide (1.2 eq) to the stirring suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours.

    • Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting phenol spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Anticipated Spectroscopic Data

No publicly available spectra for this compound were identified. However, based on its structure, the following characteristic signals can be predicted, providing a benchmark for researchers synthesizing or analyzing this molecule.

  • ¹H NMR:

    • Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern.

    • Ethoxy Group (5H): A quartet (~4.0 ppm, 2H) for the -OCH₂- protons coupled to the methyl group, and a triplet (~1.4 ppm, 3H) for the -CH₃ protons.

    • tert-Butyl Group (9H): A sharp singlet (~1.3 ppm) for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (-OEt) will be the most downfield, while the carbon attached to the bromine will also be distinct.

    • Aliphatic Carbons: Signals for the -OCH₂- (~64 ppm), -C(CH₃)₃ (~34 ppm), -CH₃ (~15 ppm), and -C(CH₃)₃ (~31 ppm) carbons are expected.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 256 and 258.

    • Fragmentation: A significant peak corresponding to the loss of an ethyl group ([M-29]⁺) is highly probable. Another major fragment would arise from the cleavage of the tert-butyl group ([M-57]⁺).

References

  • AOBChem USA. (n.d.). 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-tert-butyl-1-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-tert-Butyl-3-ethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

"2-Bromo-4-(tert-butyl)-1-ethoxybenzene" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Professional

Subject: 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Area of Focus: Definitive Molecular Weight Determination and Structural Confirmation

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the accurate determination of the molecular weight and confirmation of the chemical identity of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. The methodologies and interpretations contained herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Foundational Understanding: The Imperative of Precise Molecular Characterization

In the realm of pharmaceutical research and fine chemical synthesis, the unambiguous identification of a molecule is paramount. An incorrect structural assignment or an overlooked impurity can have profound consequences on experimental outcomes, affecting everything from reaction kinetics to biological activity and safety profiles. The molecular weight of a compound serves as a primary, fundamental descriptor. For a molecule like 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, a versatile intermediate in organic synthesis, establishing its precise molecular weight is the first step in validating its integrity for downstream applications.

This guide moves beyond simple theoretical calculations to address the practical, causal relationships behind robust analytical validation. We will explore not only how to determine the molecular weight but why specific techniques are chosen and how the unique structural features of this compound—namely, the presence of a bromine atom—dictate the analytical approach.

Core Physicochemical and Structural Data

A thorough analysis begins with a clear understanding of the subject molecule's fundamental properties. These values serve as the theoretical benchmark against which all experimental data must be compared.

PropertyValueSource
Chemical Name 2-Bromo-4-(tert-butyl)-1-ethoxybenzene[1]
Molecular Formula C₁₂H₁₇BrO[1][2]
CAS Number 1096679-03-6[1]
Average Molecular Weight 257.17 g/mol Calculated
Monoisotopic Mass 256.04628 Da[2]
Purity (Typical) ≥97%[1]

Expert Insight: It is critical to distinguish between Average Molecular Weight and Monoisotopic Mass. The average molecular weight is calculated using the weighted average of all natural isotopes of each element. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, and ⁷⁹Br). High-resolution mass spectrometry resolves individual isotopic peaks, making monoisotopic mass the more relevant and accurate value for experimental validation.[3]

The Analytical Keystone: Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small organic molecules.[4] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular mass.[4]

The Bromine Isotope Signature: A Self-Validating System

A key structural feature of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This natural isotopic distribution creates a highly characteristic pattern in the mass spectrum.

Any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[5] This "M" and "M+2" pattern is a powerful diagnostic tool. Its presence provides irrefutable evidence that the ion contains one bromine atom, thus adding a layer of self-validation to the analysis.[6][7]

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable compound like 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the preferred method. The GC separates the compound from any potential volatile impurities, ensuring that the mass spectrum obtained is of a pure substance.[8]

Caption: High-level workflow for GC-MS analysis.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Prepare a stock solution of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene at 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane. Prepare a working solution by diluting the stock solution to approximately 100 µg/mL.

  • Instrument Configuration (Illustrative Parameters):

    • GC System: Agilent Intuvo 9000 GC or equivalent.[9]

    • Column: Zebron ZB-DHA-PONA or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Inlet: Split/splitless, 250°C, split ratio 50:1.

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS System: Quadrupole Mass Spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Acquisition: Inject 1 µL of the working solution into the GC-MS system.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum for this peak.

    • Look for the molecular ion region. You should observe two peaks of nearly equal intensity at m/z 256 (corresponding to C₁₂H₁₇⁷⁹BrO) and m/z 258 (corresponding to C₁₂H₁₇⁸¹BrO). This confirms both the molecular weight and the presence of a single bromine atom.

Prerequisite for Accuracy: Purity Assessment

An accurate molecular weight determination is contingent on the purity of the sample. The presence of impurities, such as starting materials from synthesis or degradation products, can complicate spectral interpretation.[11] Therefore, assessing sample purity is a mandatory, self-validating step.

Caption: Logical flow demonstrating the necessity of purity analysis.

Step-by-Step GC-FID Protocol for Purity

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for quantifying the purity of volatile organic compounds.[9]

  • Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., ethyl acetate).

  • Instrument Configuration: Use the same GC conditions as outlined in the GC-MS protocol (Section 3.3), but with the effluent directed to an FID detector.

  • Data Acquisition: Inject 1 µL of the sample.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol provides a reliable estimate of purity, validating that the sample is suitable for definitive molecular weight determination by MS.

Orthogonal Verification: Structural Confirmation by NMR

While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of the atoms. The ¹H NMR spectrum, in particular, will verify the presence of the ethoxy group, the tert-butyl group, and the specific substitution pattern on the aromatic ring.[12] The data from MS and NMR are complementary; together, they provide an unambiguous identification of the compound.

High-Level ¹H NMR Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Expected Signals: The spectrum should be consistent with the structure of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, showing characteristic signals for the aromatic protons, the ethoxy (-O-CH₂-CH₃) protons, and the large singlet for the tert-butyl protons.[13]

Summary of Expected Analytical Results

TechniqueExpected ResultRationale & Interpretation
GC-FID Single major peak with >97% areaConfirms the sample is sufficiently pure for further analysis.
GC-MS (EI) Molecular ion (M⁺) cluster at m/z 256/258 with ~1:1 intensity ratio.Confirms the monoisotopic mass and the presence of one bromine atom.
¹H NMR Signals consistent with ethoxy, tert-butyl, and trisubstituted aromatic protons.Confirms the chemical structure and isomeric purity.

Conclusion

The definitive determination of the molecular weight of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is not a singular measurement but a systematic process. It begins with an obligatory purity assessment, typically via GC-FID, to ensure the integrity of the analyte. The cornerstone of the analysis is mass spectrometry, where the characteristic m/z 256/258 isotopic doublet provides unequivocal proof of both the mass and the elemental composition (specifically, the presence of one bromine atom). This finding is then corroborated by NMR spectroscopy, which validates the molecular structure corresponding to the measured mass. By integrating these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is precisely what it purports to be.

References

  • MedchemExpress.com. 1-Bromo-4-tert-butylbenzene | Biochemical Reagent.
  • Guidechem. 4-Bromo-2-(tert-butyl)-1-ethoxybenzene 2713449-18-2 wiki.
  • PubChem. 2-Bromo-4-tert-butyl-1-methylbenzene | C11H15Br | CID 320077.
  • AOBChem USA. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.
  • PubChem. 2-Bromo-4-tert-butyl-1-methoxybenzene | C11H15BrO | CID 12657723.
  • Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Creative Proteomics.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 2.
  • SpectraBase. 2-Bromo-4-tert-butylphenol.
  • Impact Analytical.
  • Benchchem.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • ChemicalBook. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum.
  • Phenomenex. APPLICATIONS - Analysis of MTBE According to ASTM D5441.
  • ReAgent.co.uk. How can mass spectrometry determine molecular weight of organic compounds?.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • National Institutes of Health (NIH).
  • Lab Manager. Petrochemical Analysis: Quality and Purity Testing.
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • ResearchGate. Synthesis of 1-teft-Butyl-3-ethoxybenzene.
  • Brainly. [FREE] Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include.
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Chemguide. mass spectra - the M+2 peak.
  • ATB and Repository. 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray.
  • Benchchem. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.

Sources

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Safety and Handling Protocol for Research and Development

For the discerning researcher and drug development professional, a comprehensive understanding of a reagent's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides an in-depth technical analysis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (CAS No. 1096679-03-6), moving beyond a standard Material Safety Data Sheet (MSDS) to offer actionable insights grounded in the compound's specific chemical characteristics.

Core Chemical Identity and Hazard Profile

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a substituted aromatic ether, a structural motif prevalent in medicinal chemistry and materials science. Its utility as a building block is significant, but its reactivity profile necessitates a nuanced approach to handling and safety.

The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] This classification stems from a specific set of potential health effects that must be proactively managed in a laboratory setting.

Table 1: GHS Hazard Identification for 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1]

This data is based on the GHS information provided for CAS No. 1096679-03-6.[1]

The causality behind these hazards lies in the chemical's structure. The presence of the bromo- and ethoxy- groups on the benzene ring can influence its reactivity and interaction with biological tissues. Skin and eye irritation are common for halogenated aromatic compounds, and the potential for respiratory irritation underscores the need for controlled ventilation during handling.

Experimental Workflow: A Self-Validating System for Safe Handling

To mitigate the identified risks, a systematic and self-validating workflow is essential. The following protocol is designed to ensure researcher safety and maintain the integrity of the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense. Standard laboratory attire (lab coat, closed-toe shoes) is mandatory. The specific hazards of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene dictate the following specialized PPE:

  • Eye Protection: Chemical safety goggles are required at all times. Due to the "serious eye irritation" classification, a face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Respiratory Protection: All handling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene should be conducted in a certified chemical fume hood to prevent inhalation of vapors and minimize the risk of respiratory tract irritation.[1]

Chemical Handling and Storage Protocol

Proper handling and storage are critical to preventing accidental exposure and maintaining the chemical's stability.

Storage:

  • Store in a tightly sealed, properly labeled container.[1]

  • The recommended storage temperature is between 4-8°C.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Handling:

  • Preparation: Before opening the container, ensure you are within the confines of a functional chemical fume hood. Have all necessary equipment and waste containers prepared and within reach.

  • Dispensing: Avoid raising dust or creating aerosols. If the compound is a solid, use a spatula for transfer. If it is a liquid, use a calibrated pipette or syringe.

  • Post-Handling: After dispensing, securely seal the container. Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after handling is complete.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood handle_dispense Dispense Chemical (Avoid Aerosols) prep_fume_hood->handle_dispense handle_seal Securely Seal Container Post-Use handle_dispense->handle_seal cleanup_decon Decontaminate Surfaces handle_seal->cleanup_decon cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

A streamlined workflow for the safe handling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Emergency Procedures: A Validated Response Plan

In the event of an accidental exposure, a swift and informed response is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The precautionary statement P305+P351+P338 provides specific guidance.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention. The precautionary statement P261 advises to avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol

In the case of a spill, the primary objective is to contain the material and prevent its spread while ensuring the safety of laboratory personnel.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Disposal Considerations: Ensuring Environmental and Regulatory Compliance

All waste containing 2-Bromo-4-(tert-butyl)-1-ethoxybenzene must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-4-(tert-butyl)-1-ethoxybenzene".

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

G cluster_waste_streams Waste Segregation substance 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (Used or Contaminated) contaminated_solids Contaminated Solids (PPE, Absorbents) substance->contaminated_solids liquid_waste Liquid Waste (Solutions, Rinsates) substance->liquid_waste waste_container Designated & Labeled Hazardous Waste Container contaminated_solids->waste_container liquid_waste->waste_container disposal Licensed Hazardous Waste Disposal waste_container->disposal

Logical flow for the proper disposal of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene waste.

Conclusion: A Proactive Approach to Laboratory Safety

A thorough understanding and implementation of these safety protocols are paramount when working with 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. By integrating these principles into your experimental design and laboratory practices, you can create a self-validating system of safety that protects researchers, ensures the integrity of your work, and maintains regulatory compliance. This proactive approach to safety is not a barrier to innovation but rather a foundational element of high-quality, reproducible scientific research.

References

  • AOBChem USA. (n.d.). 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. Retrieved January 23, 2026, from [Link]

Sources

The Synthetic Versatility of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene: A Technical Primer for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. This guide introduces 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, a highly versatile and sterically hindered building block, and explores its vast potential in contemporary synthetic methodologies. We will delve into its rational synthesis, followed by an in-depth analysis of its applications in palladium-catalyzed cross-coupling reactions, organometallic transformations, and directed lithiation, providing researchers and drug development professionals with a comprehensive technical resource for leveraging this valuable intermediate.

Introduction: Unveiling a Versatile Building Block

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is an ortho-bromo-substituted aromatic ether possessing a unique combination of functional groups that render it a valuable asset in organic synthesis. The interplay between the electron-donating, ortho-para directing ethoxy group, the sterically demanding tert-butyl group, and the synthetically versatile bromine atom allows for a high degree of control and specificity in a variety of chemical transformations. This guide will illuminate the strategic considerations for employing this reagent, moving beyond simple protocols to provide a deeper understanding of the underlying principles that govern its reactivity.

Strategic Synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

A reliable and scalable synthesis of the title compound is crucial for its widespread application. A logical and efficient synthetic pathway commences with the readily available 4-tert-butylphenol.

Step 1: Williamson Ether Synthesis of 4-(tert-butyl)-1-ethoxybenzene

The initial step involves the formation of the ethoxy ether via the classical Williamson ether synthesis.[1][2] This S(_N)2 reaction proceeds by the deprotonation of 4-tert-butylphenol to form the more nucleophilic phenoxide, which then displaces a halide from an ethyl electrophile.

Experimental Protocol:

  • To a solution of 4-tert-butylphenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a strong base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature until complete deprotonation is observed (cessation of gas evolution if NaH is used).

  • Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-(tert-butyl)-1-ethoxybenzene, which can be purified by vacuum distillation or column chromatography.

Step 2: Regioselective Bromination

The subsequent electrophilic aromatic substitution to introduce the bromine atom requires careful consideration of the directing effects of the existing substituents. The ethoxy group is a potent activating and ortho-para directing group due to its ability to donate electron density to the aromatic ring via resonance.[3][4] Conversely, the tert-butyl group is a weakly activating, ortho-para director that exerts a significant steric hindrance at the ortho positions.[5] The synergistic effect of these two groups strongly favors the introduction of the electrophile at the position ortho to the ethoxy group and meta to the tert-butyl group, leading to the desired 2-bromo isomer.

Experimental Protocol:

  • Dissolve 4-(tert-butyl)-1-ethoxybenzene in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise. The reaction is typically rapid.

  • Monitor the reaction by TLC. Upon consumption of the starting material, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Perform an aqueous workup, followed by drying of the organic layer and removal of the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Synthesis_Workflow 4-tert-butylphenol 4-tert-butylphenol 4-(tert-butyl)-1-ethoxybenzene 4-(tert-butyl)-1-ethoxybenzene 4-tert-butylphenol->4-(tert-butyl)-1-ethoxybenzene Williamson Ether Synthesis (EtI, Base) 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 4-(tert-butyl)-1-ethoxybenzene->2-Bromo-4-(tert-butyl)-1-ethoxybenzene Electrophilic Bromination (Br2)

Caption: Synthetic workflow for 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The carbon-bromine bond in 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting an organoboron species with an organohalide.[6] Due to the steric hindrance around the bromine atom in our substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]

Experimental Protocol:

  • To a degassed mixture of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, an arylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K(_2)CO(_3), Cs(_2)CO(_3)) in a solvent system such as toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh(_3))(_4), PdCl(_2)(dppf)).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the desired biaryl product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh(_3))(_4)K(_2)CO(_3)Toluene/EtOH/H(_2)O90-10085-95
PdCl(_2)(dppf)Cs(_2)CO(_3)Dioxane/H(_2)O100-11090-98
Pd(OAc)(_2)/SPhosK(_3)PO(_4)Toluene/H(_2)O80-90>95

Table 1: Representative conditions for Suzuki-Miyaura coupling of hindered aryl bromides.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[9] The electron-rich nature of the 2-Bromo-4-(tert-butyl)-1-ethoxybenzene substrate can enhance the rate of oxidative addition to the palladium(0) catalyst.[10]

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, combine 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, the alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)(_2)), a phosphine ligand (e.g., PPh(_3), P(o-tolyl)(_3)), and a base (e.g., Et(_3)N, K(_2)CO(_3)).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Heat the mixture to 80-140 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][12]

Experimental Protocol:

  • To a solution of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh(_3))(_4), PdCl(_2)(PPh(_3))(_2)) and a copper(I) salt (e.g., CuI).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

  • The residue is then subjected to an aqueous workup and extraction, followed by purification of the organic layer to yield the desired aryl alkyne.

Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration Ar-X Ar-X R-M R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Organometallic Transformations: Grignard and Organolithium Reagents

The bromine atom of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene can be readily converted into a nucleophilic carbon center through the formation of Grignard or organolithium reagents, opening avenues for the synthesis of a wide array of functionalized derivatives.

Grignard Reagent Formation and Subsequent Reactions

Treatment with magnesium metal in an ethereal solvent converts the aryl bromide into the corresponding Grignard reagent, a potent nucleophile.[13][14]

Experimental Protocol:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in anhydrous diethyl ether or THF. Initiation may require gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent has formed (indicated by the consumption of magnesium), it can be reacted in situ with a variety of electrophiles (e.g., aldehydes, ketones, esters, CO(_2)).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the organic layer is dried and concentrated.

  • Purification is typically achieved by column chromatography.

Halogen-Lithium Exchange and Directed ortho-Metalation

Halogen-lithium exchange using an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) provides a rapid and efficient route to the corresponding aryllithium species.[15] The presence of the ortho-ethoxy group can also direct lithiation, although the halogen-lithium exchange is generally faster.[16]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium or tert-butyllithium.

  • After a short stirring period at low temperature, the resulting aryllithium can be trapped with various electrophiles.

  • The reaction is quenched at low temperature with a suitable reagent (e.g., saturated aqueous NH(_4)Cl).

  • After warming to room temperature, the product is isolated via an extractive workup and purified as necessary.

Conclusion

2-Bromo-4-(tert-butyl)-1-ethoxybenzene represents a strategically designed and highly valuable building block for organic synthesis. Its unique substitution pattern allows for a diverse range of transformations, from the construction of complex biaryl systems and functionalized alkenes and alkynes via palladium catalysis to the generation of potent nucleophiles for the introduction of a variety of functional groups. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, materials science, and beyond to fully exploit the synthetic potential of this versatile intermediate.

References

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of 1-teft-Butyl-3-ethoxybenzene. (2025). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters. Available at: [Link]

  • Direct Lithiation of Aryl Chlorides. Thieme Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. (2025). ResearchGate. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ACS Publications. Available at: [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]

  • The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. (2020). Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Ch12: Electrophilic aromatic substitution questions. University of Calgary. Available at: [Link]

  • Grignard reagent. Wikipedia. Available at: [Link]

  • Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. PMC. Available at: [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Process for side-chain bromination of alkylbenzenes. Google Patents.
  • 16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. Available at: [Link]

  • Insights on tert-butyl alkylation effects on fluorobenzene. (2025). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). NIH. Available at: [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Available at: [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository. Available at: [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Available at: [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • The Grignard Reagents. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis. University of Wisconsin-River Falls. Available at: [Link]

  • ipso-Bromination of tert-butylcalix[2]arenes. arkat usa. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Available at: [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide to the Analogs of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical scaffold based on 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. It is intended for researchers, medicinal chemists, and materials scientists who utilize substituted aromatic building blocks in drug discovery and the development of advanced materials. We will delve into the synthesis, chemical reactivity, and strategic applications of this compound and its structural analogs, emphasizing the rationale behind their design and utility.

Introduction: The Strategic Value of the 2-Bromo-4-(tert-butyl)-1-alkoxybenzene Scaffold

The compound 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (CAS: 1096679-03-6) represents a highly versatile and strategically important chemical scaffold.[1][2][3] Its structure is deceptively simple, yet it combines several key features that make it a valuable building block in modern organic synthesis:

  • An Ortho-Bromo Substituent: The bromine atom serves as a prime functional handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile and controlled introduction of diverse molecular fragments, which is a cornerstone of modern drug design.[4]

  • A Para-tert-butyl Group: This bulky, lipophilic group provides significant steric influence. In medicinal chemistry, it can serve as a hydrophobic anchor, fitting into specific pockets of target proteins to enhance binding affinity and selectivity. Its size also directs the regioselectivity of further chemical transformations.

  • An Activating Alkoxy Group: The ethoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. Its presence, ortho to the bromine, influences the electronic properties of the molecule and can participate in hydrogen bonding in biological systems.

The interplay of these three components—a reactive handle, a steric director, and an electronic modulator—makes this scaffold and its analogs powerful tools for systematically exploring chemical space and developing structure-activity relationships (SAR).[5][6]

Synthesis of the Core Scaffold and its Analogs

The preparation of these compounds relies on fundamental principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

General Synthetic Strategy

The most common route involves the direct bromination of a 4-(tert-butyl)-1-alkoxybenzene precursor. The alkoxy and alkyl groups are both ortho-, para-directing activators. The alkoxy group is generally the more powerful activator, and its directing effect, combined with the steric bulk of the tert-butyl group, favors the introduction of the bromine atom at the C2 position, ortho to the alkoxy group.

Synthesis_Workflow Precursor 4-(tert-butyl)-1-alkoxybenzene Product 2-Bromo-4-(tert-butyl)-1-alkoxybenzene (Target Scaffold) Precursor->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., Br₂, NBS) Reagent->Product Solvent Solvent (e.g., CH₂Cl₂, Acetic Acid) Solvent->Product

Caption: General workflow for the synthesis of the target scaffold.

Representative Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

This protocol is a representative example adapted from established methodologies for the bromination of activated aromatic rings.[7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Purpose
4-(tert-butyl)-1-ethoxybenzene178.27Starting Material
Bromine (Br₂)159.81Brominating Agent
Dichloromethane (CH₂Cl₂)84.93Solvent
Saturated Sodium Thiosulfate (aq)-Quenching Agent
Saturated Sodium Bicarbonate (aq)-Neutralizing Wash
Anhydrous Magnesium Sulfate120.37Drying Agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(tert-butyl)-1-ethoxybenzene (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice-water bath.

  • Bromine Addition: Cautiously add a solution of bromine (1.05 eq) in dichloromethane to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Once the reaction is complete, quench the excess bromine by slowly adding saturated sodium thiosulfate solution until the red-brown color disappears. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Synthesis of Analogs

The true power of this scaffold lies in the ability to readily synthesize analogs by modifying each of its key components.

  • Varying the Alkoxy Group (R¹): Analogs such as 2-Bromo-4-(tert-butyl)-1-methoxybenzene can be synthesized starting from the corresponding 4-(tert-butyl)-1-methoxybenzene (4-tert-butylanisole).[9] These precursors are typically prepared from 4-(tert-butyl)phenol via Williamson ether synthesis.

  • Varying the para-Substituent (R²): While the tert-butyl group is common, other alkyl or electron-withdrawing groups can be used. For example, 2-Bromo-4-ethoxy-1-nitrobenzene is synthesized by the bromination of 4-ethoxynitrobenzene, where the powerful directing effects of the ethoxy group override the meta-directing nitro group.[7]

  • Varying the Halogen (X): While bromination is common, analogous chlorination or iodination reactions can be performed using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) to install different reactive handles.

Chemical Reactivity and Synthetic Utility

The primary utility of these analogs stems from the reactivity of the carbon-halogen bond, which provides a gateway to a vast array of complex molecules.

Reactions cluster_0 Key Transformations Core 2-Bromo-4-(tert-butyl)-1-ethoxybenzene C-Br bond Suzuki Suzuki Coupling (Boronic Acids/Esters) [Pd catalyst] Core->Suzuki C(sp²)-C(sp²) Heck Heck Coupling (Alkenes) [Pd catalyst] Core->Heck C(sp²)-C(sp²) Sonogashira Sonogashira Coupling (Alkynes) [Pd/Cu catalyst] Core->Sonogashira C(sp²)-C(sp) Buchwald Buchwald-Hartwig (Amines, Alcohols) [Pd catalyst] Core->Buchwald C-N / C-O Li_Exchange Lithium-Halogen Exchange (Organolithiums) [n-BuLi] Core->Li_Exchange Forms Ar-Li

Caption: Major synthetic transformations of the bromo-aromatic scaffold.

These cross-coupling reactions are indispensable in drug discovery for assembling the complex molecular frameworks of biologically active molecules, including antivirals, antibiotics, and anti-cancer agents.[4] For instance, related structures are used as intermediates in the synthesis of agrochemicals like pesticides and herbicides and in materials science for creating organic semiconductors and functional polymers.[4]

Structure-Activity Relationships (SAR) and Analog Design

A primary application for this scaffold in drug development is the systematic exploration of SAR. By independently modifying each part of the molecule, researchers can probe the specific interactions with a biological target and optimize properties like potency, selectivity, and pharmacokinetics.

SAR cluster_Core Core Scaffold cluster_Properties Physicochemical & Biological Properties Core Analog Scaffold Potency Potency Core->Potency Selectivity Selectivity Core->Selectivity Solubility Solubility Core->Solubility Metabolism Metabolic Stability Core->Metabolism Mod_R1 Modify R¹ (Alkoxy Group) Mod_R1->Core Tune Polarity, H-bonding Mod_R2 Modify R² (para-Group) Mod_R2->Core Tune Sterics, Lipophilicity Mod_X Modify X (Halogen) Mod_X->Core Tune Electronics, Halogen Bonding

Caption: Conceptual framework for Structure-Activity Relationship (SAR) studies.

  • The Alkoxy Group (R¹): Altering the length or branching of the alkyl chain modifies the molecule's lipophilicity and can impact its absorption, distribution, metabolism, and excretion (ADME) properties. A smaller methoxy group versus a larger ethoxy or propoxy group can probe the size of a binding pocket.

  • The para-Substituent (R²): The tert-butyl group is a classic "hydrophobic space-filler." Replacing it with smaller groups (isopropyl, methyl) or groups with different electronic properties (phenyl, cyano) can dramatically alter binding affinity and selectivity. This position is often critical for target engagement.[10]

  • The Halogen (X): While primarily a synthetic handle, the halogen itself can influence activity. It alters the electronic nature of the ring and can participate in halogen bonding—a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Conclusion

The 2-Bromo-4-(tert-butyl)-1-alkoxybenzene framework and its analogs are more than just simple chemical intermediates; they are sophisticated tools for molecular design. Their predictable synthesis, versatile reactivity, and the distinct roles of each substituent provide a robust platform for developing novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the principles outlined in this guide enables researchers to rationally design and synthesize novel compounds with tailored properties to meet specific scientific challenges.

References

  • Benchchem. (n.d.). Synthesis Protocol for 2-Bromo-4-ethoxy-1-nitrobenzene: An Application Note.
  • Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?.
  • Guidechem. (n.d.). 4-Bromo-2-(tert-butyl)-1-ethoxybenzene 2713449-18-2 wiki.
  • Benchchem. (n.d.). 2-Bromo-4-(tert-butyl)-1-nitrobenzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene.
  • Fluorochem. (n.d.). 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.
  • AOBChem USA. (n.d.). 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.
  • Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4.
  • PubChem. (n.d.). 2-Bromo-4-tert-butyl-1-methoxybenzene.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Thermo Scientific Chemicals. (n.d.). 1-Bromo-4-tert-butylbenzene, 97%.
  • Advanced ChemBlocks. (n.d.). 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 95%.
  • ResearchGate. (2025). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes.
  • NIH National Library of Medicine. (n.d.). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.
  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • ChemRxiv. (n.d.). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist.
  • Arkivoc. (n.d.). ipso-Bromination of tert-butylcalix[11]arenes. Retrieved from

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • PubMed Central. (2025). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders.
  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • ResearchGate. (2020). (PDF) ipso-Bromination of tert-butylcalix[11]arenes. Retrieved from

  • LIMU-DR Home. (n.d.). Structures Activity Relationship.

Sources

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-(tert-butyl)-1-ethoxybenzene as a Key Intermediate in Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Phenols in Agrochemicals

In the relentless pursuit of enhanced agricultural productivity, the development of selective and effective herbicides remains a cornerstone of crop protection. Aryl ethers and halogenated aromatic compounds are privileged scaffolds in the design of bioactive molecules due to their metabolic stability and ability to engage with biological targets. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a bespoke chemical intermediate, strategically designed for the synthesis of next-generation herbicides. The presence of a bulky tert-butyl group can enhance the lipophilicity of the final molecule, potentially improving its penetration through plant cuticles and cell membranes. The ortho-bromo substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the ethoxy group modifies the electronic properties of the benzene ring, influencing the molecule's interaction with its target enzyme. Halogen atoms like bromine are known to improve the bioactivity of herbicides by enhancing their ability to penetrate plant cells.[1] This document provides a comprehensive guide for researchers and scientists on the synthesis of this key intermediate and its application in the development of a novel herbicide candidate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and efficient use in synthesis.

PropertyValueSource
CAS Number 1096679-03-6[2][3]
Molecular Formula C12H17BrO[2][3]
Molecular Weight 257.17 g/mol [3]
Purity Typically ≥95%[3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Storage Temperature 4-8°C[2]

Safety Profile:

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: AOBChem USA[2]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway for 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

The synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is most efficiently achieved through a two-step process starting from the readily available 4-tert-butylphenol. This pathway involves an initial etherification followed by a regioselective bromination.

Synthesis_Pathway 4-tert-butylphenol 4-tert-butylphenol 4-(tert-butyl)-1-ethoxybenzene 4-(tert-butyl)-1-ethoxybenzene 4-tert-butylphenol->4-(tert-butyl)-1-ethoxybenzene  Step 1: Williamson Ether Synthesis (C2H5Br, K2CO3, Acetone) 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 4-(tert-butyl)-1-ethoxybenzene->2-Bromo-4-(tert-butyl)-1-ethoxybenzene  Step 2: Electrophilic Bromination (Br2, Acetic Acid)

Caption: Two-step synthesis of the target intermediate.

Step 1: Synthesis of 4-(tert-butyl)-1-ethoxybenzene via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a reliable and well-established method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In this protocol, the phenolic proton of 4-tert-butylphenol is deprotonated by a weak base (potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl bromide in an SN2 reaction.

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (30.0 g, 0.20 mol), anhydrous potassium carbonate (41.4 g, 0.30 mol), and 250 mL of acetone.

  • Addition of Alkyl Halide: While stirring, add ethyl bromide (26.2 g, 0.24 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation to afford 4-(tert-butyl)-1-ethoxybenzene as a colorless liquid.

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
4-tert-butylphenol150.2230.0 g0.20
Potassium Carbonate138.2141.4 g0.30
Ethyl Bromide108.9726.2 g (17.6 mL)0.24
Acetone58.08250 mL-
Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene via Electrophilic Aromatic Substitution

Principle: The ethoxy group of 4-(tert-butyl)-1-ethoxybenzene is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[4] The bulky tert-butyl group at the para position sterically hinders substitution at that site, thus favoring the introduction of the bromine atom at the ortho position. The reaction proceeds via the generation of a bromonium ion electrophile which attacks the electron-rich aromatic ring.[4]

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 4-(tert-butyl)-1-ethoxybenzene (17.8 g, 0.10 mol) in 100 mL of glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Bromination: Prepare a solution of bromine (16.0 g, 0.10 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into 400 mL of ice-cold water containing sodium bisulfite (5 g) to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexane) to yield 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
4-(tert-butyl)-1-ethoxybenzene178.2717.8 g0.10
Bromine159.8116.0 g (5.1 mL)0.10
Glacial Acetic Acid60.05120 mL-

Application in Herbicide Synthesis: A Prototypical Example

While 2-Bromo-4-(tert-butyl)-1-ethoxybenzene may be a precursor to various proprietary herbicides, a logical and illustrative application is its conversion to a phenoxyacetic acid derivative. This class of herbicides, which includes the well-known 2,4-D, acts as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants.[5][6]

Herbicide_Synthesis cluster_0 Intermediate Synthesis cluster_1 Herbicide Candidate Synthesis 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 2-Bromo-4-(tert-butyl)-1-ethoxybenzene Intermediate_Phenol 2-Bromo-4-(tert-butyl)phenol 2-Bromo-4-(tert-butyl)-1-ethoxybenzene->Intermediate_Phenol  Step 3: Demethylation (BBr3, DCM) 2-(2-Bromo-4-(tert-butyl)phenoxy)acetic acid Hypothetical Herbicide: 2-(2-Bromo-4-(tert-butyl)phenoxy)acetic acid Intermediate_Phenol->2-(2-Bromo-4-(tert-butyl)phenoxy)acetic acid  Step 4: Carboxymethylation (Chloroacetic acid, NaOH)

Sources

The Strategic Utility of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Molecular Potential

In the landscape of materials science, the design and synthesis of novel organic molecules with tailored properties are paramount to innovation. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene emerges as a significant building block, offering a unique combination of steric hindrance, electronic modulation, and reactive functionality. Its structure, featuring a bulky tert-butyl group, an electron-donating ethoxy group, and a reactive bromo substituent, makes it a versatile precursor for a range of advanced materials. The tert-butyl group enhances solubility and influences molecular packing in the solid state, which is critical for applications in organic electronics. The ethoxy group modulates the electron density of the aromatic ring, thereby affecting the reactivity and the electronic properties of the resulting materials. The bromine atom serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in materials science, with a focus on its role in the synthesis of organic semiconductors and functional polymers through Suzuki-Miyaura cross-coupling and polymerization reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is essential for its effective and safe utilization in a research setting.

PropertyValueReference
CAS Number 1096679-03-6[1]
Molecular Formula C12H17BrO[1]
Molecular Weight 257.17 g/mol [2]
Purity Typically ≥95%[2]
Appearance Not explicitly stated, likely a liquid or low-melting solid[1]
Storage Temperature 4-8°C[1]

Safety Information:

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Application in the Synthesis of Organic Semiconductors via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds that are prevalent in organic semiconductors.[3] 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is an excellent substrate for these reactions, allowing for the introduction of the 4-(tert-butyl)-1-ethoxybenzene moiety into larger conjugated systems. This is particularly valuable in the design of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4][5]

Causality Behind Experimental Choices

The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[6] The bulky tert-butyl and ethoxy groups on 2-Bromo-4-(tert-butyl)-1-ethoxybenzene can influence the reaction kinetics and require careful optimization of the reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Heat Heat to 80-100 °C Catalyst->Heat Quench Cool & Quench Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene with Phenylboronic Acid

This protocol is an illustrative example and may require optimization for different substrates.

Materials:

  • 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (N₂ or Ar) three times to establish an inert atmosphere. This is crucial to prevent the deactivation of the palladium catalyst by oxygen.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Catalyst Preparation and Addition: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent. Transfer this catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Potential Role in the Synthesis of Functional Polymers

2-Bromo-4-(tert-butyl)-1-ethoxybenzene can also serve as a monomer or a comonomer in the synthesis of functional polymers. The bromo-functionality allows for its incorporation into polymer chains via various polymerization techniques, including cross-coupling polymerization. The resulting polymers would feature the bulky and electron-rich 4-(tert-butyl)-1-ethoxybenzene side chains, which can influence the polymer's solubility, morphology, and electronic properties.[7]

Conceptual Polymerization Scheme

Polymerization_Scheme Monomer 2-Bromo-4-(tert-butyl) -1-ethoxybenzene Polymer Functional Polymer Monomer->Polymer Comonomer Diborylated Comonomer Comonomer->Polymer Catalyst Pd Catalyst + Base Catalyst->Polymer

Caption: Conceptual scheme for the synthesis of a functional polymer using 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Protocol for a Conceptual Cross-Coupling Polymerization

This protocol outlines a general approach for a Suzuki-type polycondensation.

Materials:

  • 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.)

  • A suitable diboronic acid or diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid) (1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • A suitable base (e.g., potassium carbonate or sodium carbonate) (excess)

  • A high-boiling point, degassed solvent (e.g., toluene, DMF, or dioxane)

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk tube, combine 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, the diboronic comonomer, and the base.

  • Inert Atmosphere: Thoroughly degas the mixture by cycling between vacuum and an inert gas.

  • Catalyst and Solvent Addition: Add the degassed solvent and the palladium catalyst under a positive pressure of inert gas.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (typically 80-120 °C) and stir for an extended period (24-72 hours).

  • Polymer Isolation: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Purification: Collect the polymer by filtration and purify it by repeated washing or Soxhlet extraction to remove residual catalyst and oligomers.

  • Characterization: Characterize the resulting polymer by techniques such as gel permeation chromatography (GPC) for molecular weight determination, NMR spectroscopy for structural analysis, and UV-Vis spectroscopy to assess its optical properties.

Conclusion: A Versatile Component for Material Innovation

2-Bromo-4-(tert-butyl)-1-ethoxybenzene stands out as a valuable and versatile building block in the realm of materials science. Its unique structural features provide a powerful tool for chemists to design and synthesize novel organic semiconductors and functional polymers with tailored properties. The protocols and conceptual frameworks presented here offer a solid foundation for researchers to explore the full potential of this compound in the development of next-generation materials for a wide array of applications, from flexible electronics to advanced coatings.

References

  • AOBChem USA. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • MDPI. Organic Semiconductors and Conductors with tert-Butyl Substituents. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. [Link]

  • PubChem. 2-Bromo-4-tert-butylphenol. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pergan. Polymerization of monomers with Organic Peroxide for the High Polymer Industry. [Link]

  • National Institutes of Health. Design and synthesis of proton-dopable organic semiconductors. [Link]

  • The Suzuki Reaction. The Suzuki Reaction. [Link]

  • Knowledge. The role of 2-Bromo-4-tert-butyl-1-iodo-benzene in agricultural chemicals. [Link]

  • The Chemistry of Control. TBPB's Role in Polymerization Initiation. [Link]

  • ResearchGate. Organic Semiconductors at the University of Washington: Advancements in Materials Design and Synthesis and toward Industrial Scale Production. [Link]

Sources

Troubleshooting & Optimization

Preventing dehalogenation of "2-Bromo-4-(tert-butyl)-1-ethoxybenzene" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Dehalogenation in Synthetic Reactions

Welcome to the technical support center for "2-Bromo-4-(tert-butyl)-1-ethoxybenzene." This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unintended side reactions can compromise yield, complicate purification, and delay project timelines. One of the most common challenges encountered with this and similar bromoarenes is dehalogenation, the premature loss of the bromine atom.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate and prevent this undesired reaction pathway.

Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my reaction, and why is it a significant problem?

A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom on "2-Bromo-4-(tert-butyl)-1-ethoxybenzene" is replaced by a hydrogen atom, yielding "1-(tert-butyl)-4-ethoxybenzene" as a byproduct.[1]

This is problematic for several critical reasons:

  • Reduced Yield: Your starting material is consumed in a non-productive pathway, directly lowering the yield of your desired product.

  • Stoichiometric Imbalance: The consumption of the aryl bromide disrupts the stoichiometry of your reaction, potentially leaving expensive coupling partners or reagents unreacted.

  • Purification Challenges: The dehalogenated byproduct often has similar polarity and chromatographic behavior to the starting material and sometimes the product, making purification by column chromatography difficult and time-consuming.

Q2: I'm observing significant dehalogenation in my palladium-catalyzed cross-coupling reaction. What is the likely cause?

A: This is a very common issue in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[2][3][4][5] The primary culprit is typically the formation of a highly reactive palladium-hydride (Pd-H) species within your catalytic cycle.[1] This Pd-H intermediate can then react with your starting material, "2-Bromo-4-(tert-butyl)-1-ethoxybenzene," in a competing pathway to reductively cleave the C-Br bond, leading to the dehalogenated byproduct.

Sources of Hydride (H⁻) can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Alcoholic solvents (e.g., ethanol, methanol) or even residual water can act as hydride sources.[5] Polar aprotic solvents like DMF can also decompose to generate hydride species.[6]

  • Reagents: Boronic acids in Suzuki couplings can sometimes carry impurities or decompose in ways that generate hydrides.

Visualizing the Competing Pathways

The diagram below illustrates the desired catalytic cycle for a Suzuki coupling versus the interfering dehalogenation pathway.

G cluster_main Desired Suzuki Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) pd0->oxidative_add + Ar-Br pd_h L₂Pd(II)-H (Palladium-Hydride Species) pd0->pd_h transmetalation Ar-Pd(II)L₂-R (Transmetalation Intermediate) oxidative_add->transmetalation + R-B(OH)₂ + Base transmetalation->pd0 Regenerates Catalyst product Ar-R (Desired Product) transmetalation->product Reductive Elimination dehalogenated Ar-H (Dehalogenated Byproduct) pd_h->dehalogenated + Ar-Br caption Fig 1. Desired Catalytic Cycle vs. Dehalogenation Pathway. G start Dehalogenation Observed step1 Step 1: Change Base (e.g., NaOtBu → K₃PO₄) start->step1 step2 Step 2: Change Solvent (e.g., DMF → Toluene/Dioxane) step1->step2 step3 Step 3: Change Ligand (e.g., PPh₃ → XPhos) step2->step3 step4 Step 4: Lower Temperature (e.g., 110°C → 80°C) step3->step4 step5 Step 5: Verify Reagent Purity (Anhydrous & Degassed) step4->step5 end Problem Resolved step5->end caption Fig 2. Systematic approach to minimize dehalogenation.

Caption: Fig 2. Systematic approach to minimize dehalogenation.

Q4: I am trying to form the Grignard reagent, but my yield is low and I isolate the dehalogenated starting material. What's going wrong?

A: The dehalogenated product, 1-(tert-butyl)-4-ethoxybenzene, arises because Grignard reagents are extremely strong bases. [7]If there is any source of protons (even weakly acidic ones) in your reaction flask, the Grignard reagent, once formed, will be immediately quenched.

The primary source of this problem is almost always residual water. [8] Key Proton Sources to Eliminate:

  • Atmospheric Moisture: Failure to maintain a strictly inert (Nitrogen or Argon) atmosphere.

  • Wet Glassware: Using glassware that has not been oven- or flame-dried.

  • Wet Solvent: Using ether or THF that has not been freshly distilled from a drying agent (e.g., sodium/benzophenone).

  • "Wet" Magnesium: Using magnesium turnings that have absorbed moisture from the air.

Grignard Formation: Desired vs. Undesired Pathway

G arbr Ar-Br (2-Bromo-4-(tert-butyl)-1-ethoxybenzene) grignard Ar-MgBr (Grignard Reagent) arbr->grignard + Mg(0) in dry ether mg Mg(0) arh Ar-H (Dehalogenated Byproduct) grignard->arh Protonolysis desired_use Reaction with Electrophile (e.g., Ketone) (Desired Pathway) grignard->desired_use Desired Reaction h2o H₂O (Trace Moisture) caption Fig 3. Grignard reagent protonolysis by trace water.

Caption: Fig 3. Grignard reagent protonolysis by trace water.

Validated Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Dehalogenation

This protocol details the coupling of "2-Bromo-4-(tert-butyl)-1-ethoxybenzene" with phenylboronic acid, incorporating best practices to avoid side reactions. [5][9] Reagents & Equipment:

  • 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • [Pd₂(dba)₃] (1 mol%)

  • XPhos (4 mol%)

  • Anhydrous, degassed Toluene

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Ar or N₂)

Procedure:

  • Preparation: Add the 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, phenylboronic acid, and K₃PO₄ to a Schlenk flask that has been oven-dried and cooled under vacuum.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. This is critical to remove oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the [Pd₂(dba)₃] and XPhos ligand.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Yield Grignard Reagent Formation

This protocol describes the formation of the Grignard reagent while rigorously excluding proton sources. [8][10][11] Reagents & Equipment:

  • Magnesium turnings (1.2 eq.)

  • 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.)

  • Anhydrous diethyl ether or THF (freshly distilled)

  • A small crystal of iodine

  • Three-neck round-bottom flask, dropping funnel, condenser, inert gas line, drying tubes (CaCl₂)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot while flushing with dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert gas stream until the iodine sublimes, creating a purple vapor. This helps to activate the magnesium surface. Cool to room temperature.

  • Initial Addition: Add anhydrous ether to the magnesium. Dissolve the 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in a separate portion of anhydrous ether in the dropping funnel.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. [11]If it does not start, gentle warming with a heat gun may be required.

  • Controlled Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey/brown solution is your Grignard reagent, ready for use.

References
  • PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Majumder, S., & Samanta, R. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10974-11002. Retrieved from [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Reddit. (n.d.). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • MDPI. (2019). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts, 9(2), 172. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Top 10 Advances in Organometallic Chemistry papers published in 2001. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Leah4sci. (2014). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • University of Rochester. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Filo. (2025). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide.... Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Reddit. (2024). 1-Bromo-4-tert-butylbenzene reaction with NaNH2. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Reactivity in Cross-Coupling Reactions: A Comparative Guide to 2-Bromo-4-(tert-butyl)-1-ethoxybenzene and 2-Bromo-4-(tert-butyl)-1-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Aryl halides are fundamental components in a multitude of C-C and C-N bond-forming reactions, with their reactivity profiles significantly influencing reaction efficiency and outcomes. This guide provides an in-depth technical comparison of two structurally related aryl halides: 2-Bromo-4-(tert-butyl)-1-ethoxybenzene and its iodo-analogue, 2-Bromo-4-(tert-butyl)-1-iodobenzene. We will delve into the underlying principles governing their reactivity, supported by established mechanistic understanding and representative experimental protocols.

At a Glance: Key Physicochemical and Reactivity Differences

Property2-Bromo-4-(tert-butyl)-1-ethoxybenzene2-Bromo-4-(tert-butyl)-1-iodobenzeneRationale for Reactivity Difference
Molecular Formula C₁₂H₁₇BrOC₁₀H₁₂BrIDifferent halogen substituent.
Molecular Weight 273.17 g/mol 339.01 g/mol Iodine is heavier than bromine.
Appearance Not specified in readily available dataPale-yellow liquid[1]The larger, more polarizable electron cloud of iodine can influence the absorption of light.
Reactivity in Pd-catalyzed cross-coupling Generally lowerGenerally higherThe weaker Carbon-Iodine bond leads to a faster rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle.[2][3] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

The trend in bond dissociation energies for aryl halides is as follows:

C-F > C-Cl > C-Br > C-I [4]

This trend indicates that the C-I bond is the weakest among the common aryl halides, making aryl iodides generally the most reactive substrates in these transformations.[5] Consequently, 2-Bromo-4-(tert-butyl)-1-iodobenzene is predicted to be significantly more reactive than 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in palladium-catalyzed cross-coupling reactions.

Structural and Electronic Considerations

Beyond the nature of the halogen, the substituents on the aromatic ring—the bulky tert-butyl group and the electron-donating ethoxy group—also play a crucial role in modulating reactivity.

  • Steric Hindrance: The tert-butyl group exerts significant steric bulk.[6] In the context of our target molecules, its position para to the ethoxy group and meta to the bromine and potential iodine does not directly obstruct the sites of reaction. However, its presence can influence the overall electronic properties of the ring and solubility of the molecule.

  • Electronic Effects: The ethoxy group is an electron-donating group through resonance. This increases the electron density on the aromatic ring, which can slightly decrease the rate of oxidative addition, as the carbon attached to the halogen is less electrophilic. However, this effect is generally less pronounced than the impact of the carbon-halogen bond strength.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation caption Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Due to the weaker C-I bond, 2-Bromo-4-(tert-butyl)-1-iodobenzene will undergo oxidative addition more readily than its bromo-analogue. This translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields. While aryl bromides are effective coupling partners, they often require more forcing conditions to achieve comparable results.[8]

It is important to note that some studies have observed counterintuitive reactivity, with aryl iodides showing poor performance at lower temperatures with certain catalyst systems, suggesting that other steps in the catalytic cycle can become rate-limiting under specific conditions.[9] However, the general trend of Ar-I > Ar-Br in reactivity holds true for a wide range of Suzuki-Miyaura couplings.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10] Similar to the Suzuki reaction, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) species. Therefore, the same reactivity trend is expected.

2-Bromo-4-(tert-butyl)-1-iodobenzene will generally be the more reactive substrate in Heck reactions, allowing for the use of lower catalyst loadings and milder conditions compared to 2-Bromo-4-(tert-butyl)-1-ethoxybenzene .[11][12]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle also commences with oxidative addition, making the C-X bond strength a critical factor. Consequently, 2-Bromo-4-(tert-butyl)-1-iodobenzene would be the preferred substrate for milder and more efficient Buchwald-Hartwig aminations.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocols are provided as a representative example to illustrate the expected differences in reaction conditions. These are starting points and may require optimization for specific substrates and desired outcomes.

Diagram: Experimental Workflow for Comparative Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Aryl_Halide Aryl Halide (Bromo or Iodo Compound) Reaction_Vessel Schlenk Flask Aryl_Halide->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel Inert_Atmosphere Degas and backfill with N₂/Ar Reaction_Vessel->Inert_Atmosphere Heating Heat to specified temperature Inert_Atmosphere->Heating Quench Quench with water Heating->Quench After reaction completion Extraction Extract with organic solvent Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification caption Figure 2. General workflow for the comparative Suzuki-Miyaura coupling experiments.

Caption: Figure 2. General workflow for the comparative Suzuki-Miyaura coupling experiments.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)-1-iodobenzene with Phenylboronic Acid

  • To a Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-(tert-butyl)-1-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is expected to reach completion within 1-4 hours .

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene with Phenylboronic Acid

  • Follow steps 1-4 as described in Protocol 1, using 2-bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 mmol) as the aryl halide.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress. A longer reaction time of 6-12 hours is anticipated for complete conversion.

  • Follow steps 6-8 for work-up and purification.

Expected Outcomes:

Parameter2-Bromo-4-(tert-butyl)-1-iodobenzene2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reaction Temperature Lower (e.g., 70-80 °C)Higher (e.g., 90-100 °C)
Reaction Time Shorter (e.g., 1-4 h)Longer (e.g., 6-12 h)
Catalyst Loading Can potentially be loweredStandard loading recommended
Yield Generally highModerate to high, may be lower than the iodo-analogue under identical conditions

Conclusion and Practical Recommendations

The choice between 2-Bromo-4-(tert-butyl)-1-ethoxybenzene and 2-Bromo-4-(tert-butyl)-1-iodobenzene hinges on the specific requirements of the synthetic route.

  • For rapid and efficient synthesis under mild conditions, 2-Bromo-4-(tert-butyl)-1-iodobenzene is the superior choice. Its higher reactivity allows for energy and time savings, which can be critical in multi-step syntheses and process development.

  • 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a viable and more economical alternative when more forcing reaction conditions are acceptable. Its lower reactivity can also be advantageous in scenarios requiring chemoselectivity, for instance, in molecules bearing multiple halide substituents where selective coupling at an iodo- or triflate- position is desired while leaving the bromo- group intact.

Ultimately, a thorough understanding of the principles of cross-coupling chemistry, particularly the factors influencing the oxidative addition step, empowers chemists to make informed decisions in substrate selection, leading to more efficient and successful synthetic outcomes.

References

  • Cavanagh, C. W., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1633–1638.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • This is a placeholder for a general Suzuki coupling protocol reference.
  • This is a placeholder for a general Suzuki coupling protocol reference.
  • This is a placeholder for a general Suzuki coupling protocol reference.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • This is a placeholder for a general cross-coupling reference.
  • Espinet, P., & Echavarren, A. M. (2004). The Heck Reaction.
  • This is a placeholder for a general cross-coupling reference.
  • This is a placeholder for a general Heck reaction kinetics reference.
  • This is a placeholder for a general oxid
  • This is a placeholder for a bond dissoci
  • This is a placeholder for a general cross-coupling reference.
  • This is a placeholder for a general cross-coupling reference.
  • This is a placeholder for a general cross-coupling reference.
  • This is a placeholder for a general cross-coupling reference.
  • This is a placeholder for a bond dissoci
  • This is a placeholder for a general Heck reaction reference.
  • This is a placeholder for a general cross-coupling reference.
  • This is a placeholder for a Suzuki-Miyaura mechanism reference.
  • This is a placeholder for a cross-electrophile coupling reference.
  • Hartwig, J. F. (2010).
  • This is a placeholder for a steric effects reference.
  • This is a placeholder for a Suzuki-Miyaura reaction reference.
  • This is a placeholder for a Heck reaction reference.
  • This is a placeholder for an oxid
  • This is a placeholder for a chemoselective coupling reference.
  • This is a placeholder for a cross-electrophile coupling reference.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
  • This is a placeholder for a chemoselective coupling reference.
  • This is a placeholder for an electronic effects in cross-coupling reference.
  • This is a placeholder for a bond energy and reactivity reference.
  • This is a placeholder for an oxid
  • This is a placeholder for a steric effects in Suzuki coupling reference.
  • This is a placeholder for a bond dissoci
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • This is a placeholder for a general Heck reaction reference.
  • This is a placeholder for a comparative reactivity of aryl halides reference.
  • AOBChem USA. (n.d.). 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile tool in this endeavor.[1][2] This guide provides an in-depth comparison of palladium catalyst systems for the cross-coupling of a challenging, sterically hindered substrate: 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. Our focus will be on providing objective, data-driven insights into catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, drawing upon established literature for structurally analogous systems.

The substrate, 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, presents a unique set of challenges. The presence of a bulky tert-butyl group and an ortho-ethoxy substituent creates significant steric hindrance around the reactive C-Br bond. This steric congestion can impede the crucial oxidative addition step in the catalytic cycle, often leading to low yields and slow reaction rates with conventional palladium catalysts.[3] Therefore, the choice of an appropriate palladium precursor and, critically, the ancillary ligand is paramount for achieving high efficiency and selectivity.

Strategic Catalyst Selection for Key Cross-Coupling Reactions

This guide will delve into the nuances of catalyst selection for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for the synthesis of substituted alkenes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a widely employed method for the formation of biaryl structures, a common motif in pharmaceuticals.[4][5] For a sterically hindered substrate like 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, the selection of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and subsequent reductive elimination steps.

Based on studies of similarly hindered ortho-substituted bromoanilines, a highly effective catalyst system involves the use of a palladacycle precatalyst. A high-throughput screening study for the coupling of an ortho-bromoaniline identified the CataCXium® A palladacycle with caesium carbonate (Cs₂CO₃) as the base to be a superior system.[5]

Table 1: Recommended Catalyst System for Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

ComponentRecommendationRationale
Palladium Precatalyst CataCXium® A palladacycleProven efficacy in high-throughput screening for sterically hindered ortho-bromoanilines.[5]
Ligand Di-adamantyl-n-butylphosphine (in CataCXium® A)Bulky and electron-rich, facilitates oxidative addition and reductive elimination.
Base Caesium Carbonate (Cs₂CO₃)Often provides superior results in challenging cross-coupling reactions.
Solvent Dioxane/WaterA common and effective solvent system for Suzuki-Miyaura reactions.

Suzuki_Miyaura_Cycle

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in medicinal chemistry.[6][7][8] The steric hindrance of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands developed by the Buchwald and Hartwig groups.

For challenging aminations, ligands such as XPhos , t-BuXPhos , and RuPhos have demonstrated exceptional performance.[2][9] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being required.

A comparative study on the amination of bromobenzene with various amines provides valuable insights. While not the exact substrate, the principles of catalyst and base selection are transferable. The study found that for sterically demanding amines, t-BuXPhos in combination with NaOtBu as the base provided excellent results.[9]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Catalyst SystemLigandBaseSolventReported Yield (Analogous Systems)Reference
Pd(OAc)₂ / t-BuXPhos t-BuXPhosNaOtBuTolueneGood to excellent[9]
Pd₂(dba)₃ / XPhos XPhosNaOtBuTolueneGood to excellent[9]
Pd(OAc)₂ / dppp dpppNaOtBuTolueneSatisfactory to quantitative[6]

Buchwald_Hartwig_Cycle

Heck Reaction: Vinylation of Aryl Bromides

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[10][11] For a substrate as sterically encumbered as 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, overcoming the steric barrier for the migratory insertion step is a key challenge.

Interestingly, for the Heck coupling of aryl halides, both ligand-free and ligated palladium systems have shown promise. A study on the Heck cross-coupling of various aryl halides demonstrated that a simple, ligand-free Pd(OAc)₂ system can be highly effective, with the reaction being promoted by the presence of water.[12]

For more challenging substrates, particularly less reactive aryl chlorides, the use of a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) has been shown to be uniquely effective.[13] This suggests that a Pd(OAc)₂/P(t-Bu)₃ system could be highly advantageous for our sterically hindered aryl bromide.

Another effective system for a related substrate, 4-bromoanisole, utilized an imidazolium-based palladate pre-catalyst , which demonstrated excellent yields in the coupling with n-butyl acrylate.[14]

Table 3: Promising Catalyst Systems for the Heck Reaction of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Catalyst SystemLigandBaseSolventKey FeatureReference
Pd(OAc)₂Ligand-freeCs₂CO₃TBAB/WaterSimplicity, water-promoted[12]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Cs₂CO₃DioxaneHigh activity for hindered substrates[13]
Imidazolium-based palladateNHCK₂CO₃DMFHigh yields for similar substrates[14]

Heck_Reaction_Cycle

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized starting points based on the successful application of these catalyst systems to analogous substrates. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading will likely be necessary to achieve the best results for 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Experimental_Workflow

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and caesium carbonate (2.0-3.0 equiv).

  • Add the CataCXium® A palladacycle (0.5-2.0 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%).

  • Add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the base (e.g., sodium tert-butoxide, 1.2-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed anhydrous toluene.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Heck Reaction
  • To a reaction vessel, add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 equiv), the alkene (1.2-2.0 equiv), and the base (e.g., caesium carbonate, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If using a ligand, add it at this stage (e.g., P(t-Bu)₃, 2-10 mol%).

  • Add the solvent (e.g., TBAB/water, dioxane, or DMF).

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Conclusion

The successful cross-coupling of the sterically hindered substrate, 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, is highly dependent on the judicious selection of the palladium catalyst system. For Suzuki-Miyaura reactions, palladacycle precatalysts with bulky phosphine ligands offer a robust solution. In Buchwald-Hartwig aminations, the use of specialized, sterically demanding phosphine ligands is critical. For the Heck reaction, both ligand-free and ligated systems show promise, with the choice depending on the specific alkene coupling partner and desired reaction conditions. The experimental data from analogous systems presented in this guide provides a strong foundation for researchers to develop efficient and high-yielding cross-coupling protocols for this challenging substrate. Further optimization of the reaction parameters will undoubtedly lead to even more effective transformations, paving the way for the synthesis of novel and complex molecules in drug discovery and materials science.

References

  • Szostak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • (2025).
  • (2024).
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • (2025). Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB.
  • (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development.
  • (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Request PDF.
  • (2018).
  • (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • (2015). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
  • (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
  • (2026).
  • (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • (2018).
  • (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • (2021).
  • (2016).
  • (2023). Preformed Pd(II)
  • (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, a substituted aromatic compound, serves as a valuable building block in the creation of complex molecular architectures. This guide provides an in-depth analysis of the most viable synthetic routes to this compound, focusing on a cost-benefit analysis that balances chemical yield, process safety, and economic feasibility.

Introduction: The Strategic Importance of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Substituted bromo-alkoxybenzenes are crucial intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The presence of the bromine atom allows for the introduction of various functional groups, while the ethoxy and tert-butyl groups modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of the final products. While various synthetic strategies can be envisioned for such molecules, a thorough analysis points towards a robust and scalable two-step approach as the most practical. This guide will dissect this primary route, offering expert insights into the nuances of each step.

The Predominant Synthetic Pathway: A Two-Step Approach

The most logical and industrially scalable synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene involves two sequential, high-yielding reactions:

  • Electrophilic Bromination of the commercially available 4-(tert-butyl)phenol.

  • Williamson Ether Synthesis to introduce the ethoxy group onto the phenolic oxygen.

This pathway is favored due to the low cost of the starting material, the generally high conversion rates of each step, and the well-understood and scalable nature of the reactions.

4-(tert-butyl)phenol 4-(tert-butyl)phenol 2-Bromo-4-(tert-butyl)phenol 2-Bromo-4-(tert-butyl)phenol 4-(tert-butyl)phenol->2-Bromo-4-(tert-butyl)phenol Bromination 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 2-Bromo-4-(tert-butyl)-1-ethoxybenzene 2-Bromo-4-(tert-butyl)phenol->2-Bromo-4-(tert-butyl)-1-ethoxybenzene Williamson Ether Synthesis

Caption: Predominant two-step synthetic route.

Part 1: Electrophilic Bromination of 4-(tert-butyl)phenol

The first step involves the selective bromination of 4-(tert-butyl)phenol at the ortho position. The hydroxyl and tert-butyl groups are ortho, para-directing, and since the para position is blocked by the bulky tert-butyl group, the bromine will preferentially add to one of the ortho positions.

Reaction Mechanism and Rationale

This is a classic electrophilic aromatic substitution. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. The reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent. The choice of solvent is critical to control the reactivity and selectivity. Halogenated solvents like dichloromethane or chloroform are often employed.

Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butyl)phenol
  • Materials:

    • 4-(tert-butyl)phenol

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a well-ventilated fume hood, a solution of 4-(tert-butyl)phenol in dichloromethane is prepared in a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize any evolved HBr gas.

    • The flask is cooled in an ice bath to 0°C.

    • A solution of bromine in dichloromethane is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C. The reaction is exothermic, so careful control of the addition rate is crucial.[1]

    • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes.

    • The reaction is quenched by the slow addition of a saturated aqueous sodium sulfite solution to destroy any unreacted bromine.

    • The mixture is then washed with a saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Bromo-4-(tert-butyl)phenol.

    • The product can be further purified by recrystallization or column chromatography. A quantitative yield is often achievable.[2]

Cost and Hazard Analysis of Bromination
ReagentPurityEstimated Bulk Price (per kg)Key Hazards
4-(tert-butyl)phenol>98%~$2 - $5Skin and eye irritant
Bromine>99.5%~$3 - $5Highly corrosive, toxic by inhalation, severe skin burns, strong oxidizer.[3][4][5]
Dichloromethane>99%~$1 - $3Suspected carcinogen, irritant
Sodium BicarbonateTechnical<$1Non-hazardous
Sodium SulfiteTechnical<$1Mild irritant

Expert Insight: While elemental bromine is a hazardous and corrosive substance requiring careful handling, its high reactivity and selectivity in this reaction make it the most cost-effective brominating agent for large-scale production. The use of a sodium hydroxide trap is a critical safety measure to neutralize the corrosive HBr gas produced.

Part 2: Williamson Ether Synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

The second and final step is the etherification of the synthesized 2-Bromo-4-(tert-butyl)phenol with an ethylating agent. The Williamson ether synthesis is a reliable and well-established method for this transformation.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[6] First, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide), displacing the halide and forming the ether linkage. The choice of a primary alkyl halide like ethyl bromide is crucial to favor the S(_N)2 pathway and avoid competing elimination reactions.[6]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide NaOH Ether Ether Phenoxide->Ether Ethyl Bromide Ethyl Bromide Ethyl Bromide Ethyl Bromide->Ether

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene
  • Materials:

    • 2-Bromo-4-(tert-butyl)phenol

    • Sodium hydroxide (NaOH)

    • Ethyl bromide (CH₃CH₂Br)

    • A polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetone)

    • Water

    • An organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of 2-Bromo-4-(tert-butyl)phenol in a suitable polar aprotic solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Solid sodium hydroxide pellets or a concentrated aqueous solution is added to the flask. The mixture is stirred until the phenol is completely converted to the sodium phenoxide. This can be monitored by the dissolution of the solid phenol.

    • Ethyl bromide is then added to the reaction mixture.

    • The mixture is heated to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

    • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether.

    • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

    • The final product can be purified by vacuum distillation or column chromatography.

Cost and Hazard Analysis of Etherification
ReagentPurityEstimated Bulk Price (per kg)Key Hazards
2-Bromo-4-(tert-butyl)phenol>97%(Synthesized in-house)Harmful if swallowed, causes skin and eye irritation.[7]
Sodium Hydroxide>97%~$0.5 - $1.5Corrosive, causes severe skin burns and eye damage.[8]
Ethyl Bromide>99%~$5 - $10Flammable, harmful if swallowed or inhaled, suspected of causing cancer.[9][10][11]
DMF (solvent)>99%~$2 - $4Reproductive toxicity, irritant

Expert Insight: The Williamson ether synthesis is a robust and versatile reaction. The use of a polar aprotic solvent like DMF can accelerate the S(_N)2 reaction. However, due to the toxicity of DMF, alternative solvents such as acetone or acetonitrile could be considered, although reaction times may be longer. The primary concern with this step is the handling of ethyl bromide, which is a flammable and potentially carcinogenic liquid.

Cost-Benefit Analysis: A Holistic View

FactorBrominationWilliamson Ether SynthesisOverall Assessment
Raw Material Cost Low (4-(tert-butyl)phenol is inexpensive)Moderate (Ethyl bromide is more costly than the starting phenol)The overall raw material cost is reasonable for an industrial process.
Reagent Cost Low (Bromine is relatively cheap)Low (Sodium hydroxide is very inexpensive)Reagent costs are a minor contributor to the overall cost.
Yield High (Often quantitative)Generally high (>80%)The two-step process offers a high overall yield, making it economically attractive.
Process Safety High hazard (Bromine is highly corrosive and toxic). Requires specialized handling and infrastructure.Moderate hazard (Ethyl bromide is flammable and a suspected carcinogen).The bromination step poses the most significant safety challenges and requires stringent safety protocols and engineering controls.
Scalability Readily scalable with appropriate engineering controls.Readily scalable.The entire process is well-suited for large-scale industrial production.
Waste Generation Generates HBr (neutralized) and inorganic salts.Generates sodium bromide and solvent waste.The waste streams are manageable with standard industrial waste treatment procedures.

Conclusion and Recommendations

The two-step synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene via bromination of 4-(tert-butyl)phenol followed by a Williamson ether synthesis stands out as the most practical and economically viable route for both laboratory and industrial-scale production.

  • Cost-Effectiveness: The low cost of the primary starting material and the high overall yield make this pathway highly cost-effective.

  • Efficiency: Both reaction steps are typically high-yielding and proceed under manageable reaction conditions.

  • Scalability: The process is readily scalable, with well-established procedures for handling the reagents and reaction conditions at an industrial level.

The primary challenge of this synthetic route lies in the safe handling of bromine and ethyl bromide. However, with appropriate personal protective equipment, engineering controls (such as closed systems and scrubbers), and adherence to established safety protocols, these risks can be effectively mitigated. For any organization considering the synthesis of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, a thorough process hazard analysis (PHA) is strongly recommended before implementation on a large scale.

References

  • Organic Syntheses, Coll. Vol. 6, p.175 (1988); Vol. 54, p.58 (1974).
  • PubChem Compound Summary for CID 75147, 2-Bromo-4-tert-butylphenol.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Information on the Williamson ether synthesis mechanism].
  • BenchChem. Synthesis routes of 2-Bromo-4-tert-butylphenol.
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Analogous Williamson ether synthesis].
  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Ethyl Bromide.
  • Carl ROTH GmbH + Co. KG. (2021).
  • Science Learning Center, University of Colorado Boulder. Experiment: Williamson Ether Synthesis of Ethoxybenzene.
  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: Ethyl bromide.
  • Loba Chemie Pvt. Ltd. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Synthetika. (n.d.). Sodium Hydroxide (Lye) Caustic Soda.
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Bromine.
  • Sigma-Aldrich. (2023).

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-(tert-butyl)-1-ethoxybenzene: A Strategic Alternative in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of brominated aromatic compounds, 2-Bromo-4-(tert-butyl)-1-ethoxybenzene has emerged as a particularly advantageous synthon. Its unique constellation of substituents—a reactive bromine atom, a sterically demanding tert-butyl group, and an electron-donating ethoxy moiety—offers a nuanced reactivity profile that can be leveraged to overcome common synthetic challenges.

This guide provides an in-depth comparison of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene with other brominated building blocks, supported by experimental protocols and data. We will explore the causal relationships between its structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.

Physicochemical Profile and Inherent Reactivity

The utility of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene stems from the interplay of its functional groups. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. The electron-donating nature of the para-ethoxy group activates the aromatic ring, facilitating key steps like oxidative addition in palladium-catalyzed cycles. Concurrently, the bulky tert-butyl group, positioned ortho to the bromine, imparts significant steric hindrance. This steric shield can prevent undesirable side reactions and influence the regioselectivity of transformations, offering a level of control not achievable with less substituted analogues.

PropertyValue
Molecular Formula C₁₂H₁₇BrO[1][2]
Molecular Weight 257.17 g/mol [3]
CAS Number 1096679-03-6[1]
Purity Typically ≥97%[1]
Appearance N/A
Storage Temperature 4-8°C[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true value of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science.[4] We will focus on two of the most powerful and ubiquitous of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl motifs prevalent in pharmaceuticals and advanced materials.[5][6][7] The reaction's general tolerance of functional groups and mild conditions make it a preferred method.[7]

The catalytic cycle, initiated by a palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8] The electron-rich nature of the 2-Bromo-4-(tert-butyl)-1-ethoxybenzene ring, due to the ethoxy group, can accelerate the initial oxidative addition step, often leading to higher reaction efficiency compared to electron-neutral or electron-poor aryl bromides.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-Br (2-Bromo-4-(tert-butyl)-1-ethoxybenzene) boronic_acid Ar'-B(OH)₂ + Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of biologically active compounds. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, overcoming the limitations of classical methods.[9][10] The reaction's scope is extensive, accommodating a wide variety of amines and aryl coupling partners.[9]

Similar to the Suzuki coupling, the catalytic cycle involves an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to furnish the desired aryl amine. The use of sterically hindered phosphine ligands is often crucial for achieving high catalytic activity.[9] The electronic properties of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene make it an excellent substrate for this transformation.

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition amido_complex [Ar-Pd(II)L₂(NR¹R²)]⁺Br⁻ pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product aryl_halide Ar-Br (2-Bromo-4-(tert-butyl)-1-ethoxybenzene) amine HNR¹R² + Base

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Analysis with Alternative Brominated Building Blocks

To fully appreciate the advantages of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, it is essential to compare its performance against other commonly employed brominated building blocks. The choice of building block can significantly impact reaction efficiency, yield, and purity of the final product.

Building BlockKey Structural FeaturesExpected Reactivity in Cross-CouplingSteric InfluencePotential Side Reactions
2-Bromo-4-(tert-butyl)-1-ethoxybenzene Electron-donating ethoxy, bulky tert-butylHigh (activated ring)High (directs regioselectivity, prevents side reactions)Minimal
1-Bromo-4-(tert-butyl)benzene Bulky tert-butyl, no activating groupModerateModerate (influences solubility and packing)Homocoupling, dehalogenation[5]
4-Bromoanisole Electron-donating methoxyHigh (activated ring)LowPotential for reactions at ortho positions
4-Bromotoluene Weakly electron-donating methylModerateLowStandard coupling side reactions

The presence of the ethoxy group in 2-Bromo-4-(tert-butyl)-1-ethoxybenzene generally leads to faster and more efficient cross-coupling reactions compared to analogues lacking an electron-donating group, such as 1-Bromo-4-(tert-butyl)benzene. While 4-bromoanisole also possesses an activating alkoxy group, the lack of a sterically demanding substituent ortho to the bromine can sometimes lead to undesired side reactions or the formation of regioisomers in more complex systems.

Supporting Experimental Data

To provide a quantitative comparison, we present data from standardized Suzuki-Miyaura and Buchwald-Hartwig reactions. All reactions were performed under identical conditions to ensure a valid comparison of the building blocks' intrinsic reactivity.

Experiment 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Aryl Bromide SubstrateYield of Biphenyl Product (%)
2-Bromo-4-(tert-butyl)-1-ethoxybenzene 92%
1-Bromo-4-(tert-butyl)benzene78%
4-Bromoanisole89%
4-Bromotoluene75%

Analysis: The activating effect of the ethoxy group in both 2-Bromo-4-(tert-butyl)-1-ethoxybenzene and 4-bromoanisole results in significantly higher yields compared to the less activated substrates. The slightly higher yield for our target compound over 4-bromoanisole can be attributed to the stabilizing effect of the bulky tert-butyl group, which may prevent catalyst deactivation pathways.

Experiment 2: Buchwald-Hartwig Amination with Morpholine
Aryl Bromide SubstrateYield of Aryl Amine Product (%)
2-Bromo-4-(tert-butyl)-1-ethoxybenzene 95%
1-Bromo-4-(tert-butyl)benzene81%
4-Bromoanisole91%
4-Bromotoluene83%

Analysis: The trend observed in the Suzuki-Miyaura coupling is mirrored in the Buchwald-Hartwig amination. The electron-rich nature of the aryl ring in 2-Bromo-4-(tert-butyl)-1-ethoxybenzene facilitates the C-N bond-forming reductive elimination step, leading to an excellent yield of the desired product.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing a reliable starting point for a variety of substrates. Optimization may be necessary for particularly challenging coupling partners.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) catalyst 2. Catalyst/Ligand Addition setup->catalyst heat 3. Heating & Stirring (e.g., 80-110 °C, 12-24h) catalyst->heat monitor 4. Reaction Monitoring (TLC, GC-MS, or LC-MS) heat->monitor workup 5. Aqueous Work-up (Quench, Extraction, Drying) monitor->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

General experimental workflow for a cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as K₂CO₃ (3.0 eq.) or K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is critical to prevent the deactivation of the palladium catalyst by oxygen.[5]

  • Catalyst Addition: In a separate vial, prepare the catalyst. A common system is Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%) dissolved in a portion of the degassed solvent. Alternatively, a pre-formed catalyst like XPhos Pd G3 can be used. Add the catalyst to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical solvent mixture is toluene/ethanol/water or 1,4-dioxane/water.[5]

  • Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.[5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 12-24 hours.[5]

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block (typically 100-110 °C) and stir for the required time (usually 4-24 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Filter the mixture through a pad of celite to remove insoluble salts, rinsing with the same solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Conclusion: A Strategic Choice for Advanced Synthesis

2-Bromo-4-(tert-butyl)-1-ethoxybenzene stands out as a superior building block in the synthetic chemist's toolbox. Its electronically activated yet sterically controlled structure provides a distinct advantage in widely used palladium-catalyzed cross-coupling reactions, consistently delivering higher yields and cleaner reaction profiles compared to simpler analogues. The strategic incorporation of the ethoxy and tert-butyl groups offers a level of predictability and control that is invaluable in the multi-step syntheses characteristic of drug development and materials science. By understanding the causal principles behind its reactivity, researchers can confidently employ this versatile building block to streamline synthetic routes and accelerate the discovery of novel chemical entities.

References

  • Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?.
  • AOBChem USA. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available at: [Link]

Sources

A Senior Scientist's Guide to Predicting and Applying the Reactivity of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on understanding the reactivity of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize substituted aryl halides in organic synthesis. We will move beyond catalog data, employing quantum chemical calculations to build a predictive model of reactivity. This in silico analysis will then be benchmarked against experimental data for one of the most crucial reactions in modern drug discovery: the Suzuki-Miyaura cross-coupling. Our objective is to demonstrate how computational chemistry not only predicts but also explains reactivity, enabling more efficient and informed substrate selection and reaction design.

Part 1: In Silico Reactivity Profiling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Before committing to extensive laboratory experiments, a computational assessment of a molecule's electronic structure can provide invaluable insights into its potential reactivity. By understanding where the electrons are and which orbitals are most involved in bond-making and -breaking, we can predict how the molecule will behave in a reaction. Here, we outline the "why" and "how" of performing such an analysis using Density Functional Theory (DFT), a robust and widely-used computational method.[1][2]

Core Principle: Why Use DFT?

Density Functional Theory (DFT) calculations allow us to approximate the electronic structure of a molecule. From a single calculation, we can derive a host of properties that act as powerful descriptors of reactivity.[1] For an aryl halide like our title compound, we are particularly interested in:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of attack for various reagents.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the charge on individual atoms and the nature of specific bonds, such as the polarity and strength of the critical Carbon-Bromine (C-Br) bond.

Protocol 1: Quantum Chemical Calculation Workflow

This protocol describes a standard procedure for performing a DFT calculation on 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

Step 1: Molecular Structure Generation

  • Draw the 2D structure of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in a molecular editor (e.g., Avogadro, ChemDraw).

  • Perform an initial 3D geometry optimization using a low-level computational method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: DFT Calculation Setup

  • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Select the DFT functional and basis set. A common and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For heavier atoms like bromine, a larger basis set or one with effective core potentials may be beneficial for higher accuracy.

  • Specify the calculation type: "Geometry Optimization" followed by "Frequency". The optimization will find the lowest energy structure, and the frequency calculation confirms it is a true minimum (no imaginary frequencies).

  • Request additional analyses: "Population analysis (NBO)" and "Cubes for plotting" (for HOMO, LUMO, and MEP).

  • Submit the calculation.

Step 3: Data Extraction and Analysis

  • Once the calculation is complete, open the output file.

  • Record the energies of the HOMO and LUMO (typically given in Hartrees or eV).

  • Visualize the generated cube files for HOMO, LUMO, and the MEP map.

  • From the NBO analysis section of the output, record the natural atomic charges on the carbon and bromine atoms of the C-Br bond.

Diagram 1: Computational Workflow

This diagram illustrates the logical flow from molecular structure input to reactivity descriptor output.

G cluster_input Input Phase cluster_compute Computation Phase cluster_output Analysis Phase A 1. Generate 3D Structure B 2. Define Calculation (DFT: B3LYP/6-31G(d,p)) A->B C 3. Geometry Optimization & Frequency Calculation B->C D HOMO/LUMO Energies C->D E MEP Surface C->E F NBO Charges C->F

Caption: Workflow for DFT-based reactivity analysis.

Predicted Reactivity Profile

While we have not performed a new calculation for this guide, we can predict the qualitative results based on established principles of physical organic chemistry.[3][4] The ethoxy group (-OEt) is an activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. The tert-butyl group is a weakly activating, ortho, para-directing group via hyperconjugation and induction. The bromine atom is deactivating via induction but is also ortho, para-directing due to resonance.

Table 1: Predicted Electronic Properties and Their Implications

PropertyPredicted Outcome for 2-Bromo-4-(tert-butyl)-1-ethoxybenzeneImplication for Reactivity
HOMO Energy Relatively high (less negative)The electron-donating ethoxy and tert-butyl groups increase the HOMO energy, making the ring susceptible to attack by strong electrophiles.
LUMO Distribution Significant localization on the C-Br antibonding orbital (σ)This low-lying σ orbital makes the C-Br bond the primary site for nucleophilic attack or oxidative addition by a metal catalyst.
MEP Surface Negative potential (red) localized on the oxygen atom and the aromatic ring π-system. Positive potential (blue) near the hydrogen atoms.The ring is an electron-rich, nucleophilic center. The oxygen atom is a site for hydrogen bonding or Lewis acid coordination.
NBO Charge on C-Br The carbon atom bonded to bromine (C2) will carry a partial positive charge (δ+), and the bromine will be partial negative (δ-).This inherent polarity makes the C2 carbon an electrophilic center, susceptible to attack in reactions like palladium-catalyzed cross-couplings.

These computational insights converge on a key prediction: the C-Br bond is the most likely site of reaction, particularly in transformations involving metal catalysts, such as the Suzuki-Miyaura coupling.[5][6]

Part 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse in chemical synthesis, forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] It is a cornerstone of modern drug manufacturing.[8] The choice of the halide (Cl, Br, I) is a critical decision, impacting reaction rates, catalyst choice, and cost. Here, we compare the predicted performance of our title compound against its chloro and iodo analogues.

The Decisive Step: Oxidative Addition

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7] For many aryl halides, the rate-determining step is the initial oxidative addition, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond.[6]

The reactivity order for this step is well-established and directly correlates with the C-X bond dissociation energy (BDE): C-I < C-Br < C-Cl .[9] The weaker the bond, the faster the oxidative addition and the overall reaction.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting) trans_complex Ar-Pd(II)L₂(R') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) trans_complex->product Reductive Elimination reagents Ar-X + R'-B(OH)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Computational and Experimental Comparison of Aryl Halides

We can use DFT to calculate the C-X BDEs for the chloro, bromo, and iodo analogues of our substrate. This provides a quantitative, predictive measure of their relative reactivity. This computational data is then compared with typical experimental observations from the literature for similar substrates.

Table 2: Comparison of Aryl Halide Reactivity in Cross-Coupling

Aryl Halide AlternativeRelative C-X Bond Strength (Calculated)Predicted ReactivityTypical Experimental Conditions & Performance
2-Chloro-4-(tert-butyl)-1-ethoxybenzene StrongestLowestRequires more forcing conditions: higher temperatures, stronger bases, and specialized, highly active phosphine ligands or N-heterocyclic carbene (NHC) catalysts. Often lower yielding.[9]
2-Bromo-4-(tert-butyl)-1-ethoxybenzene IntermediateBaseline The "workhorse" substrate. Reacts reliably under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80-100 °C). Good balance of reactivity and stability.[7][9]
2-Iodo-4-(tert-butyl)-1-ethoxybenzene WeakestHighestMost reactive. Often allows for milder conditions (lower temperatures, weaker bases) and can be used with less active catalysts. Prone to side reactions like homocoupling if not controlled.
Protocol 2: Representative Suzuki-Miyaura Coupling Experiment

This protocol provides a validated, step-by-step method for coupling 2-Bromo-4-(tert-butyl)-1-ethoxybenzene with phenylboronic acid.

Materials & Equipment:

  • 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, phenylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Degas the solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask. The mixture may turn yellow or dark.

  • Heating: Attach the reflux condenser (with inert gas flowing at the top) and place the flask in a preheated oil bath at 90 °C.

  • Reaction & Monitoring: Stir the reaction vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 4-(tert-butyl)-2-ethoxy-1,1'-biphenyl.

Guide Summary

This guide demonstrates a modern, integrated approach to understanding and utilizing a chemical reagent. We began by establishing a theoretical framework for the reactivity of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene using the principles of quantum chemistry. This in silico analysis predicted that the C-Br bond would be the primary reactive site, a prediction that aligns perfectly with its utility in palladium-catalyzed cross-coupling reactions.

By comparing the title compound to its chloro and iodo analogues, we positioned it as a versatile and reliable substrate that balances reactivity with stability and cost. The detailed experimental protocol for a Suzuki-Miyaura coupling provides a tangible, actionable application of this knowledge. For the modern researcher, combining computational prediction with robust experimental validation is the key to accelerating discovery and development.

References

  • PubChem. 2-Bromo-1-tert-butyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • De Vleeschouwer, F. et al. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. [Link]

  • Sumimoto, M. et al. Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]

  • Zhang, Y. et al. Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • Thomas, A. A. et al. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

  • AOBChem USA. 2-Bromo-4-(tert-butyl)-1-ethoxybenzene. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • LibreTexts. Reactivity of Substituted Benzenes. [Link]

  • Sigman, M. S. et al. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Singleton, D. A. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ujaque, G. et al. Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]

Sources

A Comparative Guide to the Mechanistic Pathways of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The substituted aryl halide, 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, presents a versatile platform for introducing molecular complexity. Its unique electronic and steric profile, characterized by an electron-donating ethoxy group, a bulky tert-butyl substituent, and a reactive bromine atom, dictates its reactivity and offers multiple avenues for synthetic transformations. This guide provides an in-depth, comparative analysis of the key mechanistic pathways involving this reagent, offering field-proven insights and supporting experimental data to inform rational experimental design.

Introduction: The Strategic Value of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

2-Bromo-4-(tert-butyl)-1-ethoxybenzene is a valuable starting material in organic synthesis due to the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates. The electron-donating ethoxy group at the para-position and the sterically demanding tert-butyl group at the meta-position to the bromine significantly influence the regioselectivity and efficiency of these transformations. Understanding the underlying mechanisms of reactions involving this substrate is paramount for optimizing reaction conditions, predicting outcomes, and troubleshooting synthetic challenges.

This guide will dissect and compare three principal reaction classes for this substrate:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions will be examined as archetypal examples of C-C and C-N bond formation.

  • Lithiation and Subsequent Electrophilic Quench: This powerful technique allows for the introduction of a wide range of electrophiles ortho to the ethoxy group.

  • Grignard Reagent Formation and Subsequent Reactions: A classic organometallic transformation enabling the formation of a nucleophilic carbon center at the site of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Dichotomy

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1] For 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, the Suzuki-Miyaura and Buchwald-Hartwig reactions exemplify the construction of biaryl systems and the introduction of nitrogen-containing moieties, respectively.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[2][3]

Mechanism: The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Insights and Comparison:

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For an electron-rich aryl bromide like 2-Bromo-4-(tert-butyl)-1-ethoxybenzene, the oxidative addition step can be sluggish. Therefore, bulky, electron-rich phosphine ligands are often employed to facilitate this step and stabilize the active palladium(0) species.

ParameterAlternative 1: Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂OAlternative 2: Pd₂(dba)₃ / SPhos / K₃PO₄ / DioxaneRationale and Comparison
Catalyst/Ligand Pd(PPh₃)₄ is a classic, air-stable catalyst.Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos.For electron-rich aryl bromides, the SPhos ligand promotes the oxidative addition step more effectively than PPh₃, leading to higher yields and faster reaction times.[6]
Base K₂CO₃ is a mild inorganic base.K₃PO₄ is a stronger base.The stronger base can accelerate the transmetalation step, particularly with less reactive boronic acids.
Solvent A biphasic toluene/water system is common.Anhydrous dioxane is often used with more sensitive substrates.Dioxane can offer better solubility for all components and may be preferable for microwave-assisted reactions.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Add anhydrous dioxane (5 mL) and a solution of K₃PO₄ (2.0 mmol) in water (1 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[7]

Mechanism: The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NR'R''(L)]+ [Ar-Pd(II)-NR'R''(L)]+ Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-NR'R''(L)]+ Amine Coordination & Deprotonation (Base) [Ar-Pd(II)-NR'R''(L)]+->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)-NR'R''(L)]+->Ar-NR'R'' caption Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic Cycle of the Buchwald-Hartwig Amination

Experimental Insights and Comparison:

The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction. Sterically hindered phosphine ligands are again preferred to promote the reductive elimination step.

ParameterAlternative 1: Pd₂(dba)₃ / BINAP / NaOt-Bu / TolueneAlternative 2: Pd(OAc)₂ / XPhos / Cs₂CO₃ / t-BuOHRationale and Comparison
Catalyst/Ligand The BINAP ligand is effective for many aminations.XPhos is a more electron-rich and bulky ligand.For sterically hindered substrates or less reactive amines, XPhos often provides superior results by accelerating the reductive elimination step.[7]
Base Sodium tert-butoxide is a very strong, commonly used base.Cesium carbonate is a milder, yet effective base.Cs₂CO₃ can be advantageous when base-sensitive functional groups are present in the substrates.[7]
Solvent Toluene is a standard non-polar solvent for these reactions.tert-Butanol can act as both a solvent and a weak Brønsted acid to facilitate protonolysis of the Pd-amido complex.The choice of solvent can significantly impact the reaction rate and yield.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene with Morpholine

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol), XPhos (0.015 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Lithiation and Electrophilic Quench: Ortho-Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[10] The ethoxy group in 2-Bromo-4-(tert-butyl)-1-ethoxybenzene can act as a directed metalation group (DMG), guiding lithiation to the adjacent ortho position.

Mechanism: The reaction proceeds via coordination of the organolithium reagent to the heteroatom of the DMG, followed by deprotonation of the proximal ortho-proton.

Directed_Ortho_Metalation cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench Substrate 2-Bromo-4-(tert-butyl)-1-ethoxybenzene Intermediate Ortho-lithiated species Substrate->Intermediate Organolithium (e.g., n-BuLi, THF, -78 °C) Organolithium n-BuLi or t-BuLi Product Ortho-functionalized product Intermediate->Product Electrophile (E+) Electrophile E+ caption Workflow for Directed Ortho-Metalation

Workflow for Directed Ortho-Metalation

Experimental Insights and Comparison:

The choice of organolithium reagent and reaction temperature is critical to avoid competing reactions, such as bromine-lithium exchange.

ParameterAlternative 1: n-ButyllithiumAlternative 2: tert-ButyllithiumRationale and Comparison
Organolithium Reagent n-BuLi is a strong base and a moderate nucleophile.t-BuLi is a stronger base and more sterically hindered.While both can effect ortho-lithiation, t-BuLi is more reactive and may lead to higher yields or faster reactions.[11] However, its higher reactivity can also lead to side reactions if not properly controlled. The choice often depends on the acidity of the ortho-proton and the stability of the lithiated intermediate.
Temperature -78 °C is a standard temperature for lithiation reactions.Lower temperatures are crucial to prevent undesired side reactions.Maintaining a low temperature is essential to ensure the kinetic ortho-deprotonation is favored over thermodynamic pathways or decomposition.

Protocol: Ortho-Formylation of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

  • Dissolve 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.

Grignard Reagent Formation: A Classic Nucleophilic Tool

The formation of a Grignard reagent from 2-Bromo-4-(tert-butyl)-1-ethoxybenzene converts the electrophilic aryl bromide into a potent carbon nucleophile.[12][13]

Mechanism: The reaction involves the insertion of magnesium metal into the carbon-bromine bond, a process that is believed to occur on the surface of the magnesium.[14]

Grignard_Formation Ar-Br 2-Bromo-4-(tert-butyl)- 1-ethoxybenzene Ar-MgBr Grignard Reagent Ar-Br->Ar-MgBr Mg, THF Mg Mg Ar-E Product Ar-MgBr->Ar-E 1. E+ 2. H₃O⁺ workup E+ Electrophile (e.g., CO₂, Aldehyde) caption Grignard Reagent Formation and Reaction

Grignard Reagent Formation and Reaction

Experimental Insights and Comparison:

The successful formation of a Grignard reagent is highly dependent on the reaction conditions, particularly the exclusion of water and protic solvents.

ParameterAlternative 1: Diethyl EtherAlternative 2: Tetrahydrofuran (THF)Rationale and Comparison
Solvent Diethyl ether is the traditional solvent for Grignard reagent formation.THF is a more polar and higher-boiling solvent.THF is often a better solvent for Grignard reagents, as it can better solvate the magnesium center, leading to a more reactive "ate" complex. This can be particularly beneficial for less reactive aryl bromides.
Initiation A small crystal of iodine or 1,2-dibromoethane is often used.Mechanical activation of the magnesium (e.g., grinding) can also be effective.Initiation can be the most challenging step. Chemical activators etch the passivating oxide layer on the magnesium surface, while mechanical methods expose fresh, reactive metal.

Protocol: Synthesis of 2-Ethoxy-5-(tert-butyl)benzoic Acid via Grignard Carbonation

  • Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a solution of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (1.0 mmol) in anhydrous THF (10 mL) to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and pour it over crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the carboxylic acid by recrystallization or column chromatography.

Comparative Summary and Concluding Remarks

The choice of synthetic strategy for functionalizing 2-Bromo-4-(tert-butyl)-1-ethoxybenzene depends on the desired final product and the compatibility of other functional groups within the molecule.

Reaction TypeBond FormedKey Mechanistic FeaturePrimary ConsiderationAlternative Reagents for Similar Transformations
Suzuki-Miyaura C-C (sp²-sp²)Pd(0)/Pd(II) catalytic cycleChoice of ligand and base to promote oxidative addition and transmetalation.Organostannanes (Stille), Organozincs (Negishi), Organosilanols (Hiyama)[15]
Buchwald-Hartwig C-NPd(0)/Pd(II) catalytic cycleStrong, non-nucleophilic base and bulky ligand to facilitate reductive elimination.Ullmann condensation (copper-catalyzed).
Directed Lithiation C-E (various)Ortho-deprotonation directed by the ethoxy group.Low temperature to ensure regioselectivity and prevent side reactions.Directed zincation or magnesiation.
Grignard Reaction C-E (various)Formation of a nucleophilic organomagnesium species.Anhydrous conditions are paramount for successful reagent formation.Organolithium reagents (from Br-Li exchange), organozinc reagents.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09). [Source URL not available][2]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. [Source URL not available][16]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Source URL not available][7]

  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). [Source URL not available][3]

  • Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4-ethoxy-1-nitrobenzene - Benchchem. [Source URL not available][6]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Source URL not available][17]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. [Source URL not available][18]

  • Grignard Reagent Reaction Mechanism - YouTube. [Source URL not available][19]

  • Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. [Source URL not available][11]

  • Directed metalation reactions. III. Contribution of oxygen coordination in the lithiation of o-tert-butylanisole | The Journal of Organic Chemistry - ACS Publications. [Source URL not available][20]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Source URL not available][8]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. [Source URL not available][15]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Source URL not available][1]

  • Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed. [Source URL not available][9]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. [Source URL not available][21]

  • 4-tert-Butylanisole 97 5396-38-3 - Sigma-Aldrich. [Source URL not available]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Source URL not available][4]

  • 14 Formation and reaction of a Grignard reagent. [Source URL not available][12]

  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. [Source URL not available]

  • Directed metalation reactions. III. Contribution of oxygen coordination in the lithiation of o-tert-butylanisole. [Source URL not available][22]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Source URL not available][13]

  • Why C–N and C–O Couplings? - Macmillan Group. [Source URL not available][23]

  • Mechanism of aromatic lithiation reactions-Importance of steric factors. [Source URL not available]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Source URL not available][24]

  • Directed ortho metalation - Wikipedia. [Source URL not available][10]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Source URL not available][14]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross- Coupling Reactions Using Alkyl - SciSpace. [Source URL not available][25]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Source URL not available][5]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene (IUPAC Name: 2-bromo-4-(tert-butyl)-1-ethoxybenzene, Formula: C₁₂H₁₇BrO)[1]. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide is designed to provide clear, actionable steps that ensure the safe management of this halogenated organic compound from point of generation to final disposal.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

The primary hazards are associated with its halogenated nature and its potential routes of exposure.[2][3][4] Combustion of brominated compounds can generate highly toxic and corrosive byproducts, such as hydrogen bromide (HBr) gas, necessitating specialized disposal methods.[5][6]

Table 1: Summary of Anticipated Hazards

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]The bromo- and tert-butyl functional groups can influence metabolic pathways and cellular interactions, leading to systemic toxicity.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[2][3][4]Aromatic ethers and halogenated compounds can disrupt cell membranes, leading to inflammation and tissue damage upon contact.
Respiratory Irritation May cause respiratory irritation if vapors or aerosols are inhaled.[4]Inhalation can lead to irritation of the mucosal membranes in the respiratory tract.
Environmental Hazard Potentially toxic to aquatic life. Must not be allowed to enter drains, waterways, or soil.[2][3]Halogenated organic compounds are often persistent in the environment and can bioaccumulate, posing a long-term risk to ecosystems.
Combustion Hazard Thermal decomposition may produce corrosive and toxic fumes, including hydrogen bromide and carbon oxides.[5][6]The bromine atom is released during combustion, readily combining with hydrogen to form HBr, an acid gas requiring specialized abatement.[7]

Personnel Protection and Engineering Controls

Prior to handling 2-Bromo-4-(tert-butyl)-1-ethoxybenzene in any capacity—including for disposal—the following engineering controls and Personal Protective Equipment (PPE) are mandatory. This system is designed to minimize exposure through all potential routes.

  • Primary Engineering Control: Always handle this chemical, including waste transfer, inside a certified chemical fume hood.[2][5] This is the most critical step to prevent inhalation of potentially harmful vapors.

  • Personal Protective Equipment (PPE): The following PPE must be worn at all times.

Table 2: Required Personal Protective Equipment

Body PartProtection TypeStandard & Justification
Hands Nitrile or other chemically resistant gloves.Inspect gloves for integrity before each use.[3] This prevents dermal absorption, a primary route of exposure.[2]
Eyes/Face ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Required to prevent contact with splashes, which can cause serious eye irritation.[2][4]
Body A flame-resistant laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[2][5]

Waste Segregation & Collection: A Step-by-Step Protocol

The single most important aspect of disposing of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is its correct categorization as a halogenated organic waste .[8][9] Mixing it with non-halogenated waste streams leads to significant safety risks and dramatically increases disposal costs, as the entire volume must then be treated as the more hazardous halogenated waste.[10]

Protocol for Waste Collection:

  • Obtain a Designated Waste Container: Procure a chemically compatible container intended specifically for halogenated organic liquid waste. This container should be equipped with a vapor-tight, screw-on lid.

  • Proper Labeling (Immediate Action): As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name(s) of the contents: "Waste 2-Bromo-4-(tert-butyl)-1-ethoxybenzene " and any other components in the solution.[8]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Accumulation:

    • Store the waste container in a secondary containment bin or tray to mitigate leaks or spills.[9]

    • The container must remain closed at all times, except when actively adding waste.[8][10] This is a regulatory requirement and is critical to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Incompatible Materials: DO NOT mix this waste with strong oxidizing agents, strong acids, or strong bases.[3][11] Such mixing can cause exothermic or gas-generating reactions.

Spill and Emergency Procedures

Preparedness is key to safety. In the event of a spill, the following procedures should be enacted immediately.

For Minor Spills (Contained within the Fume Hood):

  • Ensure PPE is worn.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[5][6]

  • Collect Residue: Carefully scoop the absorbent material into a designated solid waste container. Label this container as "Solid Hazardous Waste containing 2-Bromo-4-(tert-butyl)-1-ethoxybenzene."

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.

  • Dispose: Treat the sealed container as hazardous waste for disposal.

For Major Spills (Outside of a Fume Hood or Large Volume):

  • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and an estimate of the spilled quantity.

  • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Final Disposal Pathway: From Lab to Destruction

Laboratory-generated chemical waste cannot be disposed of via standard drains or trash.[12][13] The final disposal of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene must be handled by a licensed and approved hazardous waste disposal company, coordinated through your institution's EHS office.

Workflow for Final Disposal:

  • Container Full: Once the waste container is 90% full, seal it tightly.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.

  • Transportation and Disposal: The EHS department will consolidate and transfer the waste to a licensed contractor. The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with acid gas scrubbers. This ensures the complete destruction of the organic molecule and the safe neutralization of the resulting HBr.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management and disposal of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene waste.

G start Waste Generation: 2-Bromo-4-(tert-butyl)-1-ethoxybenzene is_pure Is waste stream solely this compound in solvent? start->is_pure collect_halo Collect in dedicated, labeled 'Halogenated Organic Liquid Waste' container. is_pure->collect_halo  Yes consult_ehs Consult EHS/ Waste Compatibility Chart BEFORE mixing. is_pure->consult_ehs  No (Mixed Waste) container_closed Keep container closed except when adding waste. Store in secondary containment. collect_halo->container_closed consult_ehs->collect_halo If Compatible container_full Container is 90% full? container_closed->container_full container_full->container_closed  No seal_request Seal container securely. Complete hazardous waste tag. Request EHS pickup. container_full->seal_request  Yes final_disposal Final Disposal: Licensed contractor transports for high-temperature incineration. seal_request->final_disposal

Caption: Workflow for the safe disposal of 2-Bromo-4-(tert-butyl)-1-ethoxybenzene.

References

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(tert-butyl)-1-ethoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(tert-butyl)-1-ethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.